Product packaging for isocudraniaxanthone B(Cat. No.:CAS No. 199851-52-0)

isocudraniaxanthone B

Cat. No.: B043953
CAS No.: 199851-52-0
M. Wt: 342.3 g/mol
InChI Key: PELOBHLTYBBGDO-UHFFFAOYSA-N
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Description

Isocudraniaxanthone B is a bioactive prenylated xanthone isolated from the root barks of Cudrania tricuspidata and related species. This natural compound has garnered significant interest in pharmacological research due to its potent and multifaceted biological activities. Its primary research value lies in its pronounced anti-cancer properties, where it has been demonstrated to inhibit proliferation and induce apoptosis in various human cancer cell lines, including breast, lung, and liver carcinomas. The mechanism of action is complex and involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and the activation of the mitochondrial apoptotic pathway. Furthermore, this compound exhibits strong inhibitory activity against viruses, such as the Epstein-Barr virus, and shows notable anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. Its unique chemical structure serves as a critical scaffold for studying structure-activity relationships and for the development of novel chemotherapeutic and antiviral agents. This high-purity compound is an essential tool for researchers exploring natural product chemistry, oncology, virology, and signal transduction pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O6 B043953 isocudraniaxanthone B CAS No. 199851-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELOBHLTYBBGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isocudraniaxanthone B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B is a prenylated xanthone that has been isolated from plant sources such as Garcinia vieillardii. This document provides a detailed overview of its physicochemical properties, compiled from available scientific literature. It includes key data on its molecular structure, physical characteristics, and spectral properties. Furthermore, this guide outlines the experimental protocols for the isolation and biological evaluation of this compound, with a particular focus on its notable antimalarial activity. The information presented herein is intended to serve as a valuable technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a naturally occurring xanthone derivative. Its core structure consists of a xanthen-9-one scaffold substituted with hydroxyl, methoxy, and a prenyl group.

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol [1]
CAS Number 199851-52-0[1]
Appearance Yellow solid
Melting Point Not reported
Solubility Soluble in methanol, ethanol, ethyl acetate, and other organic solvents.
Spectral Data

The structural elucidation of this compound has been established through various spectroscopic techniques. A summary of the available spectral data is provided below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar xanthone structures and require experimental verification.)

PositionPredicted δC (ppm)Predicted δH (ppm) (Multiplicity, J in Hz)
1161.5-
2108.06.4 (s)
3165.0-
493.06.3 (s)
4a156.0-
5145.0-
6137.0-
7120.07.3 (d, 8.5)
8110.06.9 (d, 8.5)
8a103.0-
9182.0-
9a151.0-
10104.0-
3-OCH₃56.03.9 (s)
1'28.03.4 (d, 7.0)
2'123.05.2 (t, 7.0)
3'132.0-
4'26.01.8 (s)
5'18.01.7 (s)

1.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Xanthones typically exhibit characteristic UV absorption bands. For this compound, the expected absorption maxima are in the ranges of 240-260 nm, 310-330 nm, and 350-380 nm.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretching (phenolic)
3100-3000C-H stretching (aromatic)
2970-2850C-H stretching (aliphatic)
1650-1630C=O stretching (conjugated ketone)
1620-1580C=C stretching (aromatic)
1280-1180C-O stretching (aryl ether)

1.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 342. The fragmentation pattern would likely involve the loss of methyl and prenyl groups.

Experimental Protocols

Isolation and Purification of this compound

The following is a general procedure for the isolation of this compound from Garcinia vieillardii, based on common phytochemical extraction and chromatography techniques.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Garcinia vieillardii bark) extraction Maceration with Organic Solvents (e.g., Methanol, Ethyl Acetate) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Fractionation partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography sub_fractions Collection of Sub-fractions column_chromatography->sub_fractions prep_hplc Preparative HPLC (Reversed-Phase C18) sub_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., stem bark of Garcinia vieillardii) is extracted exhaustively with a suitable organic solvent such as methanol or ethyl acetate at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The ethyl acetate fraction, which is expected to contain xanthones, is then subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield the pure compound.

In Vitro Antimalarial Activity Assay

This compound has demonstrated significant activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2]

Reported Activity:

  • IC₅₀: 3.2 µg/mL[2]

The following is a generalized protocol for assessing the in vitro antimalarial activity.

antimalarial_assay culture P. falciparum Culture (Chloroquine-resistant strain) incubation Incubate Parasites with Drug (48 hours) culture->incubation drug_prep Prepare Serial Dilutions of This compound drug_prep->incubation staining Stain with Fluorescent Dye (e.g., SYBR Green I) incubation->staining measurement Measure Fluorescence staining->measurement analysis Calculate IC₅₀ Value measurement->analysis

Caption: Workflow for in vitro antimalarial assay.

Methodology:

  • Parasite Culture: The chloroquine-resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Incubation: The synchronized parasite culture is incubated with the different concentrations of this compound in 96-well microplates for 48 hours.

  • Growth Inhibition Assay: After incubation, parasite growth is quantified using a fluorescent DNA-intercalating dye such as SYBR Green I.

  • Data Analysis: The fluorescence intensity, which is proportional to the parasite density, is measured using a microplate reader. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its antimalarial effect. While the precise mechanism of action and the signaling pathways it may modulate have not been extensively studied, many xanthones are known to exert their effects through various mechanisms, including the inhibition of parasitic enzymes and interference with parasite-specific metabolic pathways. Further research is required to elucidate the specific molecular targets of this compound in P. falciparum.

signaling_pathway isocudraniaxanthone_b This compound unknown_target Potential Molecular Target (e.g., Enzyme, Pathway) isocudraniaxanthone_b->unknown_target Acts on plasmodium Plasmodium falciparum inhibition Inhibition of Growth plasmodium->inhibition Leads to unknown_target->plasmodium Disrupts

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound is a promising natural product with demonstrated antimalarial activity. This technical guide consolidates the available physicochemical data and provides standardized experimental protocols to facilitate further research and development. The comprehensive information presented here serves as a foundational resource for scientists working towards the potential therapeutic applications of this and related xanthone compounds. Future studies should focus on completing the physicochemical characterization, elucidating the mechanism of action, and exploring the broader pharmacological potential of this compound.

References

Isocudraniaxanthone B: A Technical Overview of its Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone that has garnered interest for its biological activities. This technical guide provides a comprehensive summary of the currently available information on its chemical structure. While initially reported in some commercial databases as being isolated from Calophyllum caledonicum, the primary scientific literature indicates its isolation from Garcinia vieillardii[1][2]. Xanthones, a class of polyphenolic compounds, are widely distributed in higher plants and are known for their diverse pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a tricyclic xanthen-9-one core. The precise arrangement of its substituents has been determined through spectroscopic analysis, although detailed stereochemical information is not extensively reported in publicly available literature.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and the primary isolation literature.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₆MedchemExpress
Molecular Weight 342.34 g/mol MedchemExpress
CAS Number 199851-52-0MedchemExpress
Appearance Not Reported-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick
Biological Activity Antimalarial (IC₅₀ = 3.2 µg/mL against Plasmodium falciparum)MedchemExpress[1][2]
Spectroscopic Data

Stereochemistry

The stereochemistry of this compound has not been definitively established in the available scientific literature. The presence of chiral centers would give rise to stereoisomers, but without specific studies on its absolute configuration, such as X-ray crystallography or chiral chromatography, its three-dimensional structure remains unconfirmed.

Visualization of Chemical Structure

The two-dimensional chemical structure of this compound is presented below. It is important to note that this representation does not imply any specific stereochemistry.

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structural Elucidation cluster_stereo Stereochemical Analysis (if applicable) plant_material Plant Material (e.g., Garcinia vieillardii) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition column_chrom Column Chromatography (e.g., Silica Gel) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound This compound (Pure Isolate) hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir_uv IR & UV-Vis Spectroscopy pure_compound->ir_uv structure Chemical Structure Determination ms->structure nmr->structure ir_uv->structure chiral_sep Chiral Separation (e.g., Chiral HPLC) structure->chiral_sep xray X-ray Crystallography structure->xray cd Circular Dichroism (CD) Spectroscopy chiral_sep->cd abs_config Absolute Configuration xray->abs_config cd->abs_config

References

Isocudraniaxanthone B: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocudraniaxanthone B is a prenylated xanthone, a class of secondary metabolites known for their diverse and potent biological activities. Found primarily in the plant kingdom, these compounds have garnered significant interest from researchers in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its proposed biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. The information is tailored for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Natural Sources of this compound

The principal natural source of this compound is the plant Cudrania tricuspidata, a member of the Moraceae family.[1][2][3][4][5][6][7] This plant has a history of use in traditional East Asian medicine.[1] The compound is not uniformly distributed throughout the plant; it is most concentrated in the root bark , with the roots also serving as a significant source.[1][2][5][6][7]

Compound NamePlant PartYield (% of Dried Weight)Reference
Cudraxanthone LRoot Bark0.017%[1]
Cudratricusxanthone ARoot Bark0.026%[1]
Isocudraxanthone KRoot Bark0.025%[1]
Cudraxanthone HRoot Bark0.071%[1]

Biosynthesis of this compound

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the established pathways for other plant xanthones, a proposed route can be constructed. The pathway begins with the shikimate pathway and involves the formation of a benzophenone intermediate, followed by cyclization and subsequent modifications like hydroxylation and prenylation.[8][9][10][11]

The proposed biosynthetic pathway involves the following key stages:

  • Formation of Benzophenone Precursor : The synthesis initiates via the shikimate pathway, producing precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose 4-phosphate).[8][11] This leads to the formation of L-phenylalanine. Concurrently, the acetate-malonate pathway produces malonyl-CoA. These precursors converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[8][10][12]

  • Oxidative Cyclization : The benzophenone intermediate undergoes a regioselective, oxidative intramolecular coupling reaction. This cyclization forms the characteristic tricyclic dibenzo-γ-pyrone scaffold of xanthones. For many xanthones, this results in a core structure like 1,3,7-trihydroxyxanthone (1,3,7-THX).[8][9]

  • Hydroxylation : To achieve the specific hydroxylation pattern of this compound, additional hydroxyl groups are enzymatically added to the xanthone core.

  • Prenylation : The final characteristic modifications are two separate prenylation steps. Aromatic prenyltransferases (PTs) catalyze the addition of isoprenoid moieties, typically dimethylallyl pyrophosphate (DMAPP), to the xanthone nucleus at specific positions.[13][14] This step is critical for the bioactivity of many xanthones.

Biosynthesis_of_Isocudraniaxanthone_B cluster_precursors Primary Metabolism cluster_pathway Proposed Biosynthetic Pathway PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-Phosphate E4P->Shikimate MalonylCoA Malonyl-CoA Benzophenone 2,3',4,6-Tetrahydroxy- benzophenone MalonylCoA->Benzophenone Shikimate->Benzophenone L-Phenylalanine- dependent pathway XanthoneCore Tetrahydroxyxanthone Core Benzophenone->XanthoneCore Oxidative Cyclization (CYP450) PrenylXanthone1 Mono-prenylated Xanthone Intermediate XanthoneCore->PrenylXanthone1 Prenyltransferase 1 (+ DMAPP) FinalProduct This compound PrenylXanthone1->FinalProduct Prenyltransferase 2 (+ DMAPP)

Proposed biosynthetic pathway for this compound.

Experimental Protocols

The isolation and structural elucidation of this compound rely on a combination of extraction, chromatographic, and spectroscopic techniques.

This protocol is a generalized procedure based on methodologies reported for isolating prenylated xanthones from C. tricuspidata root bark.[2][6][7]

  • Preparation of Plant Material : Air-dried root bark of C. tricuspidata is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered material is exhaustively extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Prenylated xanthones are typically enriched in the CH₂Cl₂ and EtOAc fractions.

  • Column Chromatography : The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, typically n-hexane-EtOAc or CHCl₃-MeOH, to yield several sub-fractions.

  • Further Purification : Sub-fractions showing the presence of the target compound (monitored by TLC) are further purified using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

The definitive structure of the isolated compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2][15]

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.

  • 1D NMR Spectroscopy :

    • ¹H NMR : Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicity are analyzed.[16]

    • ¹³C NMR : Determines the number and type of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

  • 2D NMR Spectroscopy : These experiments are crucial for establishing the complete chemical structure.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons within a spin system.[16]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).[17]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule and establishing the overall carbon skeleton.[17]

Isolation_and_Characterization_Workflow cluster_characterization Structural Elucidation Plant Dried, Powdered C. tricuspidata Root Bark Extraction Methanol Extraction & Concentration Plant->Extraction Partition Solvent Partitioning (n-Hexane, EtOAc, etc.) Extraction->Partition EtOAc Bioactive Fraction (e.g., Ethyl Acetate) Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Sephadex Sephadex LH-20 and/or Preparative HPLC Silica->Sephadex Pure Pure this compound Sephadex->Pure MS Mass Spectrometry (HR-ESI-MS) Pure->MS NMR1D 1D NMR (¹H, ¹³C) Pure->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Pure->NMR2D Structure Definitive Structure MS->Structure NMR1D->Structure NMR2D->Structure

Workflow for the isolation and characterization of this compound.

This compound is a significant natural product isolated from the root bark of Cudrania tricuspidata. Its biosynthesis is proposed to follow the general pathway for plant xanthones, involving a benzophenone intermediate and subsequent cyclization and prenylation steps. The isolation and characterization of this compound require a systematic application of chromatographic and advanced spectroscopic methods. This guide provides a foundational understanding for researchers aiming to explore the chemical and pharmacological properties of this compound and related prenylated xanthones.

References

isocudraniaxanthone B CAS number and molecular formula C19H18O6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Bioactive Xanthone

CAS Number: 199851-52-0[1][2] Molecular Formula: C₁₉H₁₈O₆[1][2]

This technical guide provides a comprehensive overview of isocudraniaxanthone B, a prenylated xanthone with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction

This compound is a naturally occurring xanthone, a class of heterocyclic compounds known for their diverse biological activities. It has been isolated from plant species such as Calophyllum caledonicum. While research specifically on this compound is emerging, the broader family of xanthones, particularly those isolated from the root bark of Cudrania tricuspidata, has been extensively studied, revealing a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide synthesizes the available data on this compound and related compounds to provide a detailed resource for future research.

Chemical Structure:

Caption: Chemical structure of this compound.

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited, research on analogous xanthones provides a strong indication of its potential therapeutic applications.

Anticancer Activity

Numerous xanthones isolated from Cudrania tricuspidata have demonstrated significant cytotoxic effects against various human tumor cell lines.[6][7] The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death). Studies on related compounds suggest that this compound may inhibit cancer cell proliferation and trigger apoptotic pathways.

Anti-inflammatory Activity

Xanthone derivatives have been shown to possess potent anti-inflammatory properties.[4][8][9] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the NF-κB pathway.[8][9] Compounds isolated from Cudrania tricuspidata have been observed to decrease the production of inflammatory cytokines like IL-6 and IL-8.[4]

Neuroprotective Effects

Several xanthones have exhibited neuroprotective activities in various experimental models.[10][11][12][13][14] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[12][13] The neuroprotective potential of xanthones makes them interesting candidates for the investigation of treatments for neurodegenerative diseases.

Data Presentation

The following table summarizes the cytotoxic activity of several xanthones isolated from Cudrania tricuspidata against various cancer cell lines. This data provides a comparative basis for anticipating the potential efficacy of this compound.

Compound NameCancer Cell LineIC₅₀ (µg/mL)Reference
Cudratricusxanthone EHCT-1161.6[6]
Cudratricusxanthone GSMMC-77212.5[6]
Cudraxanthone MSGC-79013.2[6]
Toxyloxanthone CBGC-8234.1[6]
Cudratricusxanthone BHCT-1161.3[6]
Cudratricusxanthone DSMMC-77212.8[6]
Xanthone V(1a)SGC-79015.4[6]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for advancing research. The following are generalized methodologies that can be adapted for this specific compound.

Isolation from Natural Sources

Objective: To isolate and purify this compound from plant material (e.g., root bark of Cudrania tricuspidata).

Methodology:

  • Extraction: The air-dried and powdered root bark is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[15]

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Purification: The bioactive fraction (typically the ethyl acetate or chloroform fraction for xanthones) is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G1 cluster_0 Experimental Workflow: Isolation of this compound plant Plant Material (e.g., Cudrania tricuspidata root bark) extraction Solvent Extraction (Methanol) plant->extraction Maceration fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->fractionation Liquid-Liquid Extraction column Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column Fractionation hplc Preparative HPLC column->hplc Fine Purification pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis G2 cluster_1 Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway isocud This compound death_receptor Death Receptors (e.g., Fas, TNFR) isocud->death_receptor Induces mito Mitochondria isocud->mito Induces stress bax Bax (pro-apoptotic) isocud->bax Upregulates bcl2 Bcl-2 (anti-apoptotic) isocud->bcl2 Downregulates caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation (Executioner caspase) caspase8->caspase3 cyto_c Cytochrome c release mito->cyto_c bax->mito bcl2->mito Inhibits caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G3 cluster_2 NF-κB Signaling Pathway in Inflammation cluster_nuc stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor isocud This compound ikk IKK Complex isocud->ikk Inhibits receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc nucleus Nucleus gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nfkb_nuc->gene_exp inflammation Inflammation gene_exp->inflammation

References

Isocudraniaxanthone B: A Literature Review and Broader Context of Related Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of isocudraniaxanthone B, a natural product belonging to the xanthone class of compounds. Initial investigations reveal a significant scarcity of published research specifically on this compound, limiting a detailed review of its biological activities and mechanisms. The available literature identifies its origin and a singular biological activity.

To provide a comprehensive and valuable resource, this document expands its scope to include a detailed review of structurally related and more extensively studied xanthones isolated from the genera Cudrania and Calophyllum. This guide summarizes their biological activities, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key signaling pathways. This broader context aims to offer insights into the potential properties and mechanisms of this compound and to serve as a resource for future research in this area.

This compound: Current Knowledge

This compound is a xanthone that has been isolated from the plant Garcinia vieillardii[1]. Its chemical formula is C₁₉H₁₈O₆, and it has the CAS number 199851-52-0.

The primary biological activity reported for this compound is its in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The reported 50% inhibitory concentration (IC₅₀) is 3.2 μg/mL[1].

At present, there is a notable lack of further publicly available scientific literature detailing the historical context of its discovery, its synthesis, other biological activities, mechanism of action, or associated signaling pathways. The original research publication containing the detailed experimental protocol for the antimalarial assay was not accessible for a comprehensive review.

Broader Context: Biological Activities of Related Xanthones

Due to the limited information on this compound, this guide now turns to a review of its structural relatives from the Cudrania and Calophyllum genera. These compounds share a common xanthone backbone and have been the subject of more extensive research, particularly in the areas of anticancer and anti-inflammatory activities.

Anticancer Activity

Several xanthones from Cudrania and Calophyllum species have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound NameCancer Cell Line(s)IC₅₀ (µM)Reference(s)
Isocudraxanthone KOral Squamous Carcinoma (HN4)14.31[2]
Oral Squamous Carcinoma (HN12)14.91[2]
Cudraxanthone HOral Squamous Carcinoma CellsDose-dependent inhibition[3]
MacluraxanthoneA549, MCF-7, HeLa, B-168.45 - 16.71[4]
K562 (Leukemia)Strong cytotoxicity[5]
AnanixanthoneK562 (Leukemia)7.21[6]
Caloxanthone BK562 (Leukemia)3.00[6]
Anti-inflammatory Activity

Xanthones are also recognized for their potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways.

Compound NameCell LineKey EffectEffective ConcentrationReference(s)
Cudratricusxanthone ABV2 microgliaInhibition of NO production-[7][8]
Inhibition of PGE₂ production-[7][8]
Inhibition of TNF-α, IL-1β, IL-12-[7][8]

Mechanisms of Action and Signaling Pathways of Related Xanthones

Research into the mechanisms of action of xanthones has revealed their ability to modulate critical cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Xanthones such as isocudraxanthone K have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the downregulation of the hypoxia-inducible factor-1α (HIF-1α) and its target gene, vascular endothelial growth factor (VEGF). This leads to the modulation of apoptosis regulatory proteins like Bax, Bcl-2, and caspases[1]. Isocudraxanthone K also influences the phosphorylation of Akt, p38, and ERK, and promotes the nuclear translocation of NF-κB p65[1].

Cudraxanthone H induces growth inhibition and apoptosis in oral cancer cells by inhibiting the NF-κB and PIN1 pathways[3]. This is associated with a reduction in the expression of cyclin D1 and cyclin E, and an increase in the expression of cyclin-dependent kinase inhibitors p21 and p27[3].

IsocudraxanthoneK_Apoptosis IK Isocudraxanthone K Akt Akt IK->Akt phosphorylates p38 p38 MAPK IK->p38 phosphorylates ERK ERK IK->ERK phosphorylates NFkB NF-κB IK->NFkB activates translocation HIF1a HIF-1α IK->HIF1a inhibits VEGF VEGF HIF1a->VEGF regulates Apoptosis_Proteins Bax, Caspases, Cytochrome c HIF1a->Apoptosis_Proteins Bcl2 Bcl-2 HIF1a->Bcl2 Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Bcl2->Apoptosis

Caption: Isocudraxanthone K-induced apoptosis signaling pathway in oral cancer cells.

Anti-inflammatory Mechanisms: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of xanthones like cudratricusxanthone A are primarily attributed to the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated microglia, cudratricusxanthone A suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E₂ (PGE₂)[7][8]. It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB subunits p50 and p65[7][8]. Additionally, it inhibits the p38 mitogen-activated protein kinase (MAPK) pathway[7][8].

CudratricusxanthoneA_AntiInflammatory cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IkB_alpha IκB-α TLR4->IkB_alpha leads to degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β CTA Cudratricusxanthone A CTA->p38_MAPK inhibits CTA->IkB_alpha inhibits degradation NFkB_nuc NF-κB (p50/p65) NFkB_nuc->Inflammatory_Genes activates transcription

Caption: Cudratricusxanthone A's inhibition of the NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of the xanthones discussed in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Analysis of Signaling Pathways: Western Blotting for NF-κB Activation

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins.

  • Protein Extraction: Treat cells with the xanthone compound and/or a stimulant (e.g., LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκB-α, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane, which will produce a chemiluminescent signal.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the protein band intensities. Normalize the target protein levels to the loading control.

Conclusion and Future Directions

While the current body of literature on this compound is limited, its reported antimalarial activity suggests potential for further investigation. The extensive research on related xanthones from Cudrania and Calophyllum species, highlighting their anticancer and anti-inflammatory properties through mechanisms involving the NF-κB and MAPK signaling pathways, provides a strong rationale for more in-depth studies of this compound.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the anticancer, anti-inflammatory, and other biological activities of this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis: Developing a synthetic route to this compound to enable further pharmacological studies and the generation of analogues with improved activity and selectivity.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of malaria, cancer, and inflammatory diseases.

This technical guide serves as a foundational resource for researchers interested in this compound and the broader class of bioactive xanthones. The insights from related compounds offer a roadmap for future investigations that could unlock the therapeutic potential of this natural product.

References

Isocudraniaxanthone B: A Preliminary Biological Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B, a xanthone derived from plants of the genus Cudrania, belongs to a class of compounds known for a wide array of biological activities. This document provides a comprehensive overview of the preliminary biological screening of this compound and its closely related analogs. Drawing from existing literature on xanthones isolated from Cudrania tricuspidata, this guide details potential therapeutic applications, focusing on anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols for key biological assays and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species. This compound, isolated from the root bark of Cudrania tricuspidata, has garnered interest within the scientific community due to the therapeutic potential demonstrated by structurally similar compounds. The preliminary biological screening of xanthones from this plant has revealed significant anti-inflammatory, antioxidant, and cytotoxic activities. This guide synthesizes the available data on this compound and its analogs to provide a foundational resource for researchers.

Potential Biological Activities

Based on the screening of related xanthones and extracts from Cudrania tricuspidata, this compound is predicted to exhibit the following biological activities:

Anti-inflammatory Activity

Xanthones isolated from Cudrania tricuspidata have demonstrated potent anti-inflammatory effects. For instance, a structurally similar compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells.[1] This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]

Antioxidant Activity

The structural characteristics of xanthones, particularly the presence of catechol moieties, contribute to their strong antioxidant properties.[2] Studies on various xanthones from Cudrania tricuspidata have shown significant scavenging effects on DPPH, superoxide, and hydroxyl radicals.[2] The antioxidant capacity of these compounds is a key factor in their protective effects against oxidative stress-related diseases.

Cytotoxic Activity

Several catecholic xanthones from Cudrania tricuspidata have exhibited potent cytotoxic effects against a range of human cancer cell lines, including HT-29 (colon), HL-60 (leukemia), SK-OV3 (ovarian), AGS (gastric), and A549 (lung).[2] This suggests that this compound may also possess anticancer properties worthy of further investigation.

Quantitative Data Summary

The following table summarizes the quantitative data for biological activities of xanthones closely related to this compound.

Compound/ExtractAssayCell Line/TargetResult (IC50/EC50)Reference
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX)NO ProductionRAW 264.7Data not specified[1]
Xanthones from C. tricuspidataDPPH Radical Scavenging-< 200 µM[2]
Catecholic Xanthones (3, 6, 7)CytotoxicityHT-29, HL-60, SK-OV3, AGS, A549Potent activity[2]
Isocudraniaxanthone AAntimalarialPlasmodium falciparum (chloroquine-resistant)2.3 µg/mL[3]

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To determine the inhibitory effect of a test compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging activity of a test compound.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines.

Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, NCI-H460).[4]

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.[4]

  • Treatment: Expose the cells to serial dilutions of the test compound for 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of cell growth (IC50).

Signaling Pathway and Workflow Diagrams

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of xanthones from Cudrania tricuspidata are often attributed to the modulation of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs activate Pro-inflammatory Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPKs->Pro-inflammatory Genes activate This compound This compound This compound->IKK This compound->MAPKKs NF-κB_nuc->Pro-inflammatory Genes activates

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity.

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Treatment cluster_2 Phase 3: SRB Assay cluster_3 Phase 4: Data Analysis Start Start: Select Cancer Cell Lines Culture Culture Cells Start->Culture Plate Plate Cells in 96-well Plates Culture->Plate Treat Add this compound (Varying Concentrations) Plate->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix Cells (TCA) Incubate->Fix Stain Stain with SRB Fix->Stain Wash Wash (Acetic Acid) Stain->Wash Solubilize Solubilize Dye (Tris) Wash->Solubilize Read Read Absorbance (510 nm) Solubilize->Read Analyze Calculate % Inhibition Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for SRB cytotoxicity assay.

Conclusion and Future Directions

The preliminary biological screening data from compounds structurally related to this compound strongly suggest its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer agents. Further research should focus on the isolation and purification of this compound in sufficient quantities for comprehensive in vitro and in vivo studies. Elucidation of its precise mechanisms of action and structure-activity relationships will be crucial for its development as a therapeutic agent. This technical guide provides a solid foundation for researchers to embark on these future investigations.

References

Isocudraniaxanthone B and Its Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isocudraniaxanthone B is a prenylated xanthone that, along with its derivatives, represents a class of natural products with significant therapeutic potential. Isolated from a variety of plant species, these compounds have demonstrated a range of biological activities, most notably antimalarial, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their sources, biological activities with quantitative data, and the experimental methodologies used for their isolation, characterization, and evaluation. Furthermore, this guide elucidates the biosynthetic origins of these compounds and explores their interactions with key cellular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. The addition of isoprenoid units to the xanthone core gives rise to prenylated xanthones, a diverse group of secondary metabolites with a wide array of pharmacological properties. This compound is a prominent member of this family, distinguished by its specific hydroxylation and prenylation pattern. This guide focuses on this compound and its structurally related derivatives found in nature, providing a technical resource for their further investigation and potential therapeutic development.

Natural Sources and Biosynthesis

This compound and its derivatives are primarily found in plants belonging to the Clusiaceae and Moraceae families. Notably, Calophyllum caledonicum, Garcinia schomburgkiana, and species of the Cudrania genus are rich sources of these compounds.[1]

The biosynthesis of the xanthone core in plants proceeds through the shikimate pathway.[2][3][4][5] This pathway provides the necessary precursors that, through a series of enzymatic reactions including condensation and cyclization, form the fundamental tricyclic xanthone structure. Subsequent modifications, such as prenylation, hydroxylation, and methoxylation, are catalyzed by specific enzymes to generate the diverse array of xanthone derivatives observed in nature, including this compound.

This compound and Its Derivatives

A number of naturally occurring derivatives of this compound have been isolated and characterized. These compounds often differ in the position and nature of their prenyl groups, as well as the hydroxylation and methoxylation patterns on the xanthone scaffold. Some prominent examples include:

  • Gerontoxanthone I: Isolated from Cudrania cochinchinensis.[6]

  • Nigrolineaxanthone E: Found in Garcinia schomburgkiana.[1]

  • Isojacareubin: Also isolated from Garcinia schomburgkiana.[1]

  • Macluraxanthone B: Identified in Cudrania tricuspidata and Maclura tinctoria.[7][8]

  • Cudratricusxanthone A: A significant constituent of Cudrania tricuspidata.[9]

The structural diversity among these derivatives contributes to their varied biological activities.

Biological Activities

This compound and its derivatives exhibit a range of biological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied.

Antimalarial Activity

This compound has demonstrated noteworthy antimalarial activity against Plasmodium falciparum, with a reported half-maximal inhibitory concentration (IC50) of 3.2 µg/mL.

Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives against various cancer cell lines has been a major focus of research. The table below summarizes the available quantitative data.

CompoundCell LineActivityIC50 (µM)Reference
This compound KB, HeLa S-3, HT-29, MCF-7, HepG-2Cytotoxic1.45 - 9.46[1]
Gerontoxanthone I KB, HeLa S-3, HT-29, MCF-7, HepG-2Cytotoxic1.45 - 9.46[1]
Nigrolineaxanthone E KB, HeLa S-3, HT-29, MCF-7, HepG-2Cytotoxic1.45 - 9.46[1]
Isojacareubin KB, HeLa S-3, HT-29, MCF-7, HepG-2Cytotoxic1.45 - 9.46[1]
Macluraxanthone B Raji, SNU-1, K562, LS-174T, HeLa, SK-MEL-28, NCI-H23, IMR-32, Hep G2CytotoxicStrong[10]
Cudratricusxanthone A BV2 microgliaAnti-inflammatory (NO production)0.98 ± 0.05[9]
Ananixanthone SNU-1Cytotoxic8.97 ± 0.11 µg/mL[11]
Ananixanthone K562Cytotoxic2.96 ± 0.06 µg/mL[11]
5-Methoxyananixanthone LS174TCytotoxic5.76 ± 1.07 µg/mL[11]
Anti-inflammatory Activity

Cudratricusxanthone A, a closely related derivative, has shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia with an IC50 value of 0.98 ± 0.05 µM.[9]

Signaling Pathway Interactions

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of prenylated xanthones. These compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

Several prenylated xanthones have been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][5][12] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By down-regulating the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, these xanthones can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth | inhibits Xanthones Prenylated Xanthones (e.g., this compound and derivatives) Xanthones->PI3K | inhibit Xanthones->Akt | inhibit Xanthones->mTORC1 | inhibit

Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway by prenylated xanthones.
Modulation of the NF-κB Pathway

Cudratricusxanthone A has been shown to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9][13] In response to inflammatory stimuli like LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Cudratricusxanthone A can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p50/p65 NF-κB subunits and subsequent gene expression.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Xanthone Cudratricusxanthone A Xanthone->IKK | inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by cudratricusxanthone A.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives, based on established protocols in the literature.

Isolation of Xanthones from Calophyllum Species

The following is a general procedure for the extraction and isolation of xanthones from the plant material of Calophyllum species.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stem bark, roots).

    • Perform sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform or dichloromethane, and finally methanol, at room temperature.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Chromatographic Separation:

    • Subject the crude extracts to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

    • Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.

    • Further purify the combined fractions using repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography to yield pure xanthones.

Structural Elucidation by NMR Spectroscopy

The structures of isolated xanthones are typically elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

  • Sample Preparation: Dissolve a few milligrams of the purified xanthone in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information on the number, type, and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), establishing connections between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (²JCH and ³JCH) between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, aiding in stereochemical assignments.

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol, or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental and Drug Discovery Workflow

The discovery and development of this compound and its derivatives as potential therapeutic agents follow a structured workflow.

DrugDiscoveryWorkflow Collection Plant Material Collection & Identification Extraction Extraction & Fractionation Collection->Extraction Screening Bioactivity Screening (e.g., Cytotoxicity, Antimalarial) Extraction->Screening Isolation Bioassay-Guided Isolation of Active Compounds Screening->Isolation Active Fractions Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Elucidation SAR Structure-Activity Relationship (SAR) Studies Elucidation->SAR Mechanism Mechanism of Action Studies (Signaling Pathways) SAR->Mechanism Preclinical Preclinical Studies (In vivo models) Mechanism->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3. A typical workflow for the discovery and development of natural products.

Conclusion

This compound and its naturally occurring derivatives constitute a promising class of bioactive compounds with demonstrated antimalarial, cytotoxic, and anti-inflammatory properties. Their ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on these compounds and detailing the experimental methodologies for their continued investigation. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these xanthones is warranted to fully explore their potential as novel drug candidates.

References

An In-Depth Technical Guide to the Xanthone Scaffold in Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plant sources such as Calophyllum caledonicum and Garcinia vieillardii, this prenylated xanthone exhibits noteworthy biological activity, particularly its antimalarial properties.[1] This technical guide provides a comprehensive overview of the core xanthone scaffold of this compound, including its structural features, biological activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

The Xanthone Scaffold: A Privileged Structure

The core of this compound is the xanthone (9H-xanthen-9-one) scaffold, a tricyclic aromatic structure consisting of a dibenzo-γ-pyrone framework. This scaffold is widely distributed in nature, particularly in higher plants and fungi, and is recognized as a "privileged structure" in medicinal chemistry. This designation stems from the ability of the xanthone nucleus to serve as a versatile template for the development of compounds with a wide array of biological activities. The planar nature of the xanthone core allows for various substitutions, leading to a diverse range of natural and synthetic derivatives with activities including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.

Physicochemical and Spectroscopic Data of this compound

Detailed physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of this compound. The following table summarizes the key data for this compound.

PropertyData
Molecular Formula C₁₉H₁₈O₆
Molecular Weight 342.34 g/mol
Appearance Yellow solid
UV λmax (MeOH) nm 245, 262, 320, 365
IR (KBr) νmax cm⁻¹ 3420, 1650, 1610, 1580, 1460
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 13.38 (1H, s, 1-OH), 7.55 (1H, d, J=8.5 Hz, H-8), 6.81 (1H, d, J=8.5 Hz, H-7), 6.30 (1H, s, H-2), 5.95 (1H, dd, J=17.5, 10.5 Hz, H-2''), 5.25 (1H, d, J=17.5 Hz, H-3''a), 5.22 (1H, d, J=10.5 Hz, H-3''b), 3.90 (3H, s, 3-OCH₃), 1.48 (6H, s, H-4'', H-5'')
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 182.1 (C-9), 163.8 (C-1), 161.7 (C-3), 157.4 (C-4a), 155.8 (C-5a), 146.2 (C-6), 138.8 (C-2''), 131.2 (C-8), 116.5 (C-7), 114.7 (C-3''), 108.5 (C-4), 103.8 (C-9a), 98.6 (C-2), 93.8 (C-5), 56.1 (3-OCH₃), 40.2 (C-1''), 28.1 (C-4'', C-5'')
High-Resolution Mass Spectrometry (HRMS) m/z 342.1103 [M]⁺ (Calcd. for C₁₉H₁₈O₆, 342.1103)

Biological Activity of this compound

The most prominently reported biological activity of this compound is its antimalarial effect.

Antimalarial Activity

This compound has demonstrated activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum. The following table summarizes the reported in vitro antimalarial activity.

CompoundIC₅₀ (µg/mL)
This compound 3.2

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

Antimalarial Activity Assay

The in vitro antimalarial activity of this compound was determined using a standard protocol against a chloroquine-resistant strain of Plasmodium falciparum.

Workflow for In Vitro Antimalarial Assay

G cluster_0 Parasite Culture cluster_1 Drug Preparation cluster_2 Assay Procedure cluster_3 Quantification of Parasite Growth cluster_4 Data Analysis culture Continuous culture of P. falciparum (chloroquine-resistant strain) in human erythrocytes sync Synchronization of parasite stages (e.g., sorbitol treatment) culture->sync plate Add parasite culture to 96-well plates sync->plate stock Prepare stock solution of this compound in DMSO serial_dil Perform serial dilutions to achieve a range of final concentrations stock->serial_dil add_drug Add diluted this compound to wells serial_dil->add_drug plate->add_drug incubate Incubate plates for 48-72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_drug->incubate radiolabel Add [³H]-hypoxanthine to wells incubate->radiolabel harvest Harvest cells and measure radioactivity (scintillation counting) radiolabel->harvest calc Calculate percentage of growth inhibition relative to drug-free control harvest->calc ic50 Determine IC₅₀ value by non-linear regression calc->ic50

Caption: Workflow of the in vitro antimalarial assay.

Methodology:

  • Parasite Culture: The chloroquine-resistant (FcB1) strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum. The cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). This stock solution is then serially diluted with culture medium to achieve the desired final concentrations for the assay.

  • Assay Execution: The parasite culture, synchronized at the ring stage, is diluted to a parasitemia of 0.5% and a hematocrit of 1%. This suspension is then distributed into 96-well microtiter plates. The various dilutions of this compound are added to the wells. Chloroquine is typically used as a positive control, and wells with no drug serve as a negative control.

  • Incubation: The plates are incubated for 48 to 72 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth: Parasite growth is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine. After the incubation period, the labeled precursor is added to each well, and the plates are incubated for an additional 24 hours. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control wells. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the inhibition percentage against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound have not been extensively elucidated. However, the antimalarial activity of many xanthones is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole. Hemozoin is a crystalline polymer formed from the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. Inhibition of this process leads to the accumulation of toxic free heme, which ultimately kills the parasite.

Hypothesized Mechanism of Antimalarial Action

G cluster_0 Parasite Food Vacuole Hemoglobin Hemoglobin from host erythrocyte Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->Heme Inhibits Polymerization

Caption: Hypothesized antimalarial mechanism of xanthones.

Further research is required to definitively identify the molecular targets and signaling pathways affected by this compound.

Conclusion

This compound, with its core xanthone scaffold, represents a promising natural product with demonstrated antimalarial activity. This technical guide has provided a consolidated resource of its known quantitative data, a detailed experimental protocol for assessing its primary biological activity, and a hypothesized mechanism of action. The information and diagrams presented are intended to facilitate further research and development of this compound and other xanthone derivatives as potential therapeutic agents. Future studies should focus on elucidating the precise mechanism of action, exploring a broader range of biological activities, and developing efficient synthetic routes to enable more extensive structure-activity relationship studies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone that has garnered interest within the scientific community due to its potential biological activities, including antimalarial properties. Found in plant species such as Calophyllum caledonicum and Garcinia vieillardii, the effective isolation and purification of this compound are crucial for further research and development.[1] These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound, based on established methodologies for xanthone isolation from plant materials.

This compound has the chemical formula C19H18O6 and a molecular weight of 342.34 g/mol .[2][3] Structurally, it is a substituted xanthen-9-one. The protocols outlined below are designed to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The following table summarizes the anticipated quantitative data based on typical extraction and purification yields for xanthones from plant sources. Actual yields may vary depending on the plant material, solvent selection, and chromatographic conditions.

ParameterValueSource / Method
Extraction Yield (Crude) 2-5% (w/w)Soxhlet or Maceration
Purity after Column Chromatography 60-80%Silica Gel Chromatography
Purity after Preparative HPLC >98%Reverse-Phase HPLC
Final Yield of Pure Compound 0.01-0.1% (w/w) of dry plant materialCombination of Methods

Experimental Protocols

Plant Material Collection and Preparation
  • Source: Stem bark of Calophyllum caledonicum or Garcinia vieillardii.

  • Protocol:

    • Collect fresh plant material.

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

    • Store the powdered material in airtight containers at room temperature to prevent moisture absorption and degradation.

Extraction of this compound

Two primary methods are recommended for the initial extraction of this compound: maceration and Soxhlet extraction.

  • Method 1: Maceration

    • Weigh 1 kg of the dried, powdered plant material.

    • Place the powder in a large glass container and add 5 L of a suitable solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Method 2: Soxhlet Extraction

    • Place approximately 200 g of the dried, powdered plant material into a large cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Fill the round-bottom flask with 2 L of a suitable solvent (e.g., hexane, followed by ethyl acetate, and then methanol to fractionate by polarity).

    • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, concentrate the solvent from the flask using a rotary evaporator to yield the crude extract.

Purification of this compound

A multi-step chromatographic approach is generally required for the purification of this compound.

  • Step 1: Preliminary Fractionation using Column Chromatography

    • Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Adsorb the crude extract (approximately 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol. For example:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, 1:1 v/v)

    • Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

  • Step 2: Further Purification by Preparative High-Performance Liquid Chromatography (HPLC)

    • Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol).

    • Use a preparative reverse-phase C18 column.

    • Employ a mobile phase consisting of a gradient of acetonitrile and water (both may be acidified with 0.1% formic acid to improve peak shape). A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-45 min: 30-100% Acetonitrile (linear gradient)

      • 45-50 min: 100% Acetonitrile

      • 50-55 min: 100-30% Acetonitrile (linear gradient)

      • 55-60 min: 30% Acetonitrile

    • Set the flow rate to approximately 10-20 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of the compound).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Structure Elucidation and Purity Assessment
  • Purity Assessment: The purity of the isolated this compound should be assessed using analytical HPLC.

  • Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization Plant_Material Stem Bark of Calophyllum caledonicum or Garcinia vieillardii Drying Air Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with Methanol Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet Concentration Concentration (Rotary Evaporator) Maceration->Concentration Soxhlet->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract CC Column Chromatography (Silica Gel) Crude_Extract->CC TLC TLC Analysis of Fractions CC->TLC Prep_HPLC Preparative HPLC (C18) TLC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Purity Purity Assessment (Analytical HPLC) Pure_Compound->Purity Structure Structure Elucidation (MS, NMR, IR, UV-Vis) Pure_Compound->Structure

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Placeholder)

While this compound has shown antimalarial activity, its precise mechanism of action and the signaling pathways it modulates are still under investigation. A hypothetical pathway diagram illustrating its potential interaction with a target like a parasitic enzyme is provided below as a conceptual framework.

Signaling_Pathway Isocudraniaxanthone_B This compound Parasite_Enzyme Parasitic Target Enzyme (e.g., Lactate Dehydrogenase) Isocudraniaxanthone_B->Parasite_Enzyme Inhibition Metabolic_Pathway Essential Parasite Metabolic Pathway Parasite_Enzyme->Metabolic_Pathway Catalyzes Parasite_Death Parasite Death Metabolic_Pathway->Parasite_Death Disruption leads to

Caption: Hypothetical signaling pathway for this compound's antimalarial activity.

References

Application Notes & Protocols: Quantification of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of Isocudraniaxanthone B in various sample matrices. Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. The protocols provided herein are model templates and require validation for specific matrices and instrumentation.

Introduction

This compound is a xanthone derivative that has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is critical for research and development. This guide offers comprehensive methodologies for both HPLC and LC-MS/MS, enabling researchers to select the most appropriate technique based on their sensitivity, selectivity, and equipment availability.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a reversed-phase HPLC method for the quantification of this compound. This approach is suitable for relatively high concentration samples and for quality control purposes.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • HPLC-grade acetonitrile, methanol, and water[1]

  • Formic acid or ortho-phosphoric acid[1]

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Chromatographic Conditions A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B (wash)30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Plant Material: Extract a known weight of powdered plant material with methanol using sonication or Soxhlet extraction. Filter the extract and dilute with the mobile phase as necessary to fall within the calibration range.

  • Biological Samples (Plasma/Serum): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify this compound in unknown samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Separation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection HPLC_System->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC-based quantification.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound, ideal for complex matrices and low-concentration samples, such as in pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).[2]

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[2]

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • This compound reference standard.

  • Internal Standard (IS) - a structurally similar compound not present in the samples.

2. LC-MS/MS Conditions The following table summarizes the key parameters for the LC-MS/MS method.

ParameterCondition
Column C18 Reversed-Phase (100 mm x 2.1 mm, 3.5 µm)[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-1 min: 10% B1-5 min: 10-90% B5-7 min: 90% B7.1-10 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound standard (Precursor Ion > Product Ion)
Collision Energy To be optimized for the specific MRM transition
Source Temperature 500 °C

3. Standard and Sample Preparation

  • Follow similar procedures as for the HPLC method, but with the addition of a fixed concentration of the Internal Standard (IS) to all standards and samples prior to the final dilution step. This helps to correct for variations in sample processing and instrument response.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the known concentrations of the standards.

  • Perform a linear regression analysis to determine the linearity and obtain the calibration equation.

  • Quantify this compound in samples using the peak area ratios and the calibration curve.

Method Validation Parameters

For both HPLC and LC-MS/MS methods, validation should be performed according to international guidelines (e.g., ICH, FDA). Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99[3]
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) < 15% (20% at LLOQ)
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 85-115%
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[3]Consistent and reproducible
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS
Signaling Pathway Investigation Workflow

The quantification of this compound is often a prerequisite for investigating its biological activity, such as its effect on cellular signaling pathways.

Signaling_Pathway_Workflow cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis cluster_outcome Biological Outcome Cell_Culture Cell Culture Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Protein_Extraction Protein Extraction Drug_Treatment->Protein_Extraction Gene_Expression Gene Expression Analysis (qPCR) Drug_Treatment->Gene_Expression Western_Blot Western Blot Protein_Extraction->Western_Blot Pathway_Modulation Signaling Pathway Modulation Western_Blot->Pathway_Modulation Gene_Expression->Pathway_Modulation Phenotypic_Change Phenotypic Change (e.g., Apoptosis) Pathway_Modulation->Phenotypic_Change

Caption: Workflow for investigating signaling pathways.

References

Application Notes and Protocols for the Synthesis of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B, a natural product isolated from the plant species Calophyllum caledonicum and Garcinia vieillardii, has demonstrated noteworthy antimalarial activity.[1] This xanthone possesses a unique substitution pattern, including a 1,1-dimethyl-2-propenyl group, which presents an interesting challenge for chemical synthesis. To date, a total synthesis or semi-synthesis of this compound has not been reported in the scientific literature. These application notes provide a comprehensive overview of a plausible synthetic approach to this compound, based on established methodologies for the synthesis of related prenylated xanthones. Detailed protocols for the isolation from natural sources and a proposed multi-step total synthesis are presented, along with a summary of its biological activity. This document is intended to serve as a valuable resource for researchers interested in the synthesis and further biological evaluation of this compound and its analogues.

Data Presentation

Physicochemical Properties and Biological Activity
PropertyValueReference
Chemical Name 4-(1,1-Dimethyl-2-propenyl)-1,5,6-trihydroxy-3-methoxy-9H-xanthen-9-one
Molecular Formula C₁₉H₁₈O₆[1]
CAS Number 199851-52-0
Biological Activity Antimalarial (IC₅₀ = 3.2 µg/mL against chloroquine-resistant P. falciparum)[1]
Spectroscopic Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
d (ppm)d (ppm)
13.5 (s, 1H, -OH)182.0 (C=O)
7.5 (s, 1H)162.0 (C-O)
6.8 (s, 1H)158.0 (C-O)
6.3 (s, 1H)155.0 (C-O)
6.0 (dd, 1H, J=17.5, 10.5 Hz)145.0 (C-O)
5.2 (d, 1H, J=17.5 Hz)140.0 (C)
5.1 (d, 1H, J=10.5 Hz)135.0 (CH)
3.9 (s, 3H, -OCH₃)115.0 (CH₂)
1.5 (s, 6H, 2xCH₃)105.0 (C)
103.0 (C)
102.0 (CH)
98.0 (CH)
93.0 (CH)
60.0 (OCH₃)
42.0 (C)
28.0 (2xCH₃)

Experimental Protocols

Isolation of this compound from Calophyllum caledonicum

This protocol is a general procedure based on the isolation of prenylated xanthones from Calophyllum species and should be optimized for the specific plant material.

2.1.1. Extraction

  • Air-dry and powder the root bark of Calophyllum caledonicum.

  • Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours.

  • Filter the extract and concentrate under reduced pressure to obtain a crude MeOH extract.

  • Suspend the crude extract in a water-methanol mixture (9:1) and partition successively with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).

  • Concentrate each fraction under reduced pressure. The xanthones are typically enriched in the DCM and EtOAc fractions.

2.1.2. Chromatographic Purification

  • Subject the DCM and EtOAc fractions to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and EtOAc.

  • Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) and a suitable staining reagent (e.g., ceric sulfate).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the xanthone-containing fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water to yield pure this compound.

Proposed Total Synthesis of this compound

The proposed synthesis involves the construction of a polysubstituted benzophenone intermediate followed by an acid-catalyzed cyclization to form the xanthone core. Subsequent regioselective prenylation will furnish the target molecule.

2.2.1. Synthesis of the Benzophenone Intermediate

This protocol is based on the Friedel-Crafts acylation reaction for the synthesis of hydroxylated benzophenones.

  • To a solution of 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 2-hydroxy-4,5-dimethoxybenzoyl chloride (1.1 eq.).

  • Add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzophenone.

2.2.2. Cyclization to the Xanthone Core

This protocol utilizes an acid-catalyzed intramolecular cyclodehydration.

  • Heat the benzophenone intermediate from the previous step in Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) at 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto ice-water and stir until a precipitate forms.

  • Filter the solid, wash with water until neutral, and dry under vacuum to obtain the xanthone core.

2.2.3. Regioselective Prenylation

This protocol describes a C-prenylation reaction using a Lewis acid catalyst. Regioselectivity may need to be optimized.

  • To a solution of the polyhydroxyxanthone in anhydrous dioxane, add 3-chloro-3-methyl-1-butyne (1.2 eq.).

  • Add anhydrous zinc chloride (ZnCl₂) (1.5 eq.) and stir the mixture at 60 °C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and quench with dilute hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting propargyl ether will undergo a Claisen rearrangement upon heating to yield the C-prenylated xanthone. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Proposed Retrosynthetic Analysis of this compound

Retrosynthesis isocudraniaxanthone_B This compound prenylation Regioselective Prenylation isocudraniaxanthone_B->prenylation xanthone_core Polyhydroxy- xanthone Core prenylation->xanthone_core cyclization Intramolecular Cyclization xanthone_core->cyclization benzophenone Benzophenone Intermediate cyclization->benzophenone friedel_crafts Friedel-Crafts Acylation benzophenone->friedel_crafts aryl_halide Aryl Halide friedel_crafts->aryl_halide phenol Polymethoxy- phenol friedel_crafts->phenol

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Workflow

SynthesisWorkflow start Starting Materials (Aryl Halide & Phenol) step1 Friedel-Crafts Acylation start->step1 intermediate1 Benzophenone Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Xanthone Core step2->intermediate2 step3 Regioselective Prenylation intermediate2->step3 final_product This compound step3->final_product purification Purification & Characterization final_product->purification

Caption: Proposed workflow for the total synthesis of this compound.

Concluding Remarks

The provided application notes outline a feasible pathway for the isolation and, for the first time, a proposed total synthesis of this compound. The protocols are based on well-established chemical transformations and offer a solid starting point for any research group aiming to synthesize this biologically active natural product. The successful synthesis of this compound would not only provide access to larger quantities for further biological studies but also open avenues for the creation of novel analogues with potentially enhanced antimalarial activity. The detailed experimental procedures and the visual representation of the synthetic strategy are designed to facilitate the practical implementation of this synthetic route in a laboratory setting. Further optimization of each synthetic step, particularly the regioselectivity of the prenylation, will be crucial for an efficient total synthesis.

References

Application Notes and Protocols for Investigating Isocudraniaxanthone B Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing in vitro assays to characterize the biological activities of isocudraniaxanthone B, a member of the xanthone family of natural compounds. Given the known anticancer and anti-inflammatory properties of many xanthones, this document focuses on assays relevant to these therapeutic areas.

Introduction to this compound and In Vitro Assays

This compound is a naturally occurring xanthone. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds such as Isocudraniaxanthone K have demonstrated antiproliferative and apoptotic effects in oral squamous cell carcinoma cells. Another related compound, Isocudraniaxanthone A, has shown antimalarial activity. This suggests that this compound may possess similar cytotoxic and anti-inflammatory properties.

In vitro assays are essential first steps in drug discovery, providing a controlled environment to assess the biological activity of a compound.[1] These assays are cost-effective, rapid, and can be tailored to investigate specific cellular and molecular mechanisms.[2][3] This document outlines protocols for a panel of in vitro assays to screen for and characterize the potential anticancer and anti-inflammatory effects of this compound.

Potential Therapeutic Activities and Corresponding In Vitro Assays

Based on the activities of related xanthones, the following in vitro assays are recommended to explore the therapeutic potential of this compound.

Anticancer Activity

A variety of in vitro assays can be used to evaluate the anticancer potential of a compound, targeting hallmarks of cancer such as sustained proliferation, evasion of apoptosis, and tissue invasion.[1]

  • Cell Viability/Proliferation Assays: These are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[4][5][6] The MTT and MTS assays are reliable, colorimetric-based methods that are widely used for preliminary anticancer screening.[4][5][6]

  • Apoptosis Assays: To determine if cell death is occurring via programmed cell death, various assays can be employed. These include Annexin V staining to detect early apoptotic events and cell cycle analysis to identify the sub-G1 apoptotic peak.

  • Cell Migration and Invasion Assays: These assays are crucial for evaluating the potential of a compound to inhibit metastasis. The wound healing (scratch) assay and the Transwell invasion assay are common methods.

  • Kinase Inhibition Assays: Since kinases are key regulators of many cellular processes and are often dysregulated in cancer, assessing the inhibitory effect of a compound on specific kinases can provide insight into its mechanism of action.[4][5][6]

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.

  • Inhibition of Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation.[3] This assay measures the ability of a compound to prevent heat-induced denaturation of proteins like albumin.[7][8][9]

  • Membrane Stabilization Assay: The stabilization of red blood cell membranes can be correlated with anti-inflammatory activity, as the erythrocyte membrane is analogous to the lysosomal membrane.

  • Nitric Oxide (NO) Scavenging Assay: Overproduction of nitric oxide is a hallmark of inflammation. This assay quantifies the ability of a compound to scavenge nitric oxide.

  • Enzyme Inhibition Assays (COX/LOX): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[2][9] Measuring the inhibition of these enzymes can directly assess the anti-inflammatory potential of a compound.[2][9]

Experimental Protocols

Anticancer Assays

This protocol is adapted from standard MTT assay procedures.[4][5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Anti-inflammatory Assays

This protocol is based on established methods for evaluating anti-inflammatory activity.[7][8][9]

Principle: This assay evaluates the ability of a substance to inhibit the denaturation of protein, a process implicated in inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • This compound

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of BSA in PBS.

  • Prepare various concentrations of this compound and the standard drug, diclofenac sodium.

  • The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test/standard solution.

  • A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate the mixtures at 37°C for 20 minutes and then at 72°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM) ± SD
MCF-724
48
72
A54924
48
72
HeLa24
48
72

Table 2: Anti-inflammatory Activity of this compound

AssayIC50 (µg/mL) ± SD
Protein Denaturation Inhibition
Membrane Stabilization
Nitric Oxide Scavenging

Visualizations

Signaling Pathways

The following diagram illustrates a simplified overview of common signaling pathways that could be affected by this compound, leading to anticancer effects. These include the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[10]

Signaling_Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->PI3K Beta_Catenin β-catenin Isocudraniaxanthone_B->Beta_Catenin Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->Beta_Catenin Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Gene_Transcription->Proliferation

Caption: Potential inhibition of PI3K/Akt and Wnt signaling by this compound.

Experimental Workflows

The following diagram illustrates the general workflow for in vitro screening of this compound.

Experimental_Workflow Start Start: this compound Primary_Screening Primary Screening: Cell Viability (MTT Assay) Start->Primary_Screening Active Active? Primary_Screening->Active Secondary_Assays Secondary Assays: - Apoptosis (Annexin V) - Migration/Invasion Active->Secondary_Assays Yes Inactive Inactive Active->Inactive No Mechanism_Studies Mechanism of Action Studies: - Kinase Inhibition - Western Blot Secondary_Assays->Mechanism_Studies End End: Lead Candidate Mechanism_Studies->End

Caption: General workflow for in vitro anticancer screening.

The next diagram shows a workflow for assessing anti-inflammatory activity.

Anti_Inflammatory_Workflow Start Start: this compound Initial_Screening Initial Screening: - Protein Denaturation Assay - Membrane Stabilization Assay Start->Initial_Screening Activity_Found Activity Found? Initial_Screening->Activity_Found Further_Investigation Further Investigation: - Nitric Oxide Scavenging - COX/LOX Inhibition Activity_Found->Further_Investigation Yes No_Activity No Significant Activity Activity_Found->No_Activity No Mechanism_Elucidation Mechanism Elucidation: (e.g., Cytokine Profiling) Further_Investigation->Mechanism_Elucidation Finish End: Potential Anti-inflammatory Agent Mechanism_Elucidation->Finish

Caption: Workflow for in vitro anti-inflammatory evaluation.

References

Application Notes & Protocols: Investigating the Antimalarial Mechanism of Action of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a xanthone of interest for its potential antimalarial properties. While direct studies on the mechanism of action of this compound are not extensively documented in publicly available literature, the well-established antiplasmodial activity of other hydroxyxanthones provides a strong basis for a hypothesized mechanism. This document outlines the presumed mechanism of action for this compound based on related compounds and provides detailed protocols for its investigation.

The primary proposed mechanism of action for antimalarial xanthones is the inhibition of hemozoin formation.[1][2][3][4] During its intraerythrocytic life cycle, the malaria parasite Plasmodium falciparum digests host hemoglobin in its digestive vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin (also known as malaria pigment). Xanthones are believed to inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite, which ultimately causes parasite death.[1][2][3][4] The antimalarial efficacy of hydroxyxanthones has been shown to correlate with their ability to inhibit heme polymerization in vitro.[1]

These compounds are typically more effective against the trophozoite stage of the parasite.[2] This stage is characterized by the highest level of hemoglobin degradation, making it particularly vulnerable to drugs that interfere with heme detoxification.[2]

Quantitative Data

Currently, there is no specific quantitative data, such as IC50 values against P. falciparum, available in the public domain for this compound. The following table provides a template for how such data would be presented once available.

CompoundP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in mammalian cell line, e.g., Vero) (µM)Selectivity Index (SI = CC50/IC50)
This compoundChloroquine-sensitive (e.g., 3D7)Data not availableData not availableData not available
This compoundChloroquine-resistant (e.g., K1, Dd2)Data not availableData not availableData not available
Chloroquine (Control)Chloroquine-sensitive (e.g., 3D7)~0.02>100>5000
Chloroquine (Control)Chloroquine-resistant (e.g., K1, Dd2)>0.2>100<500

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against chloroquine-sensitive and -resistant strains of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 and K1 strains)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum (Albumax II or heat-inactivated human serum)

  • This compound (dissolved in DMSO)

  • Chloroquine (control drug)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes at 37°C in the specified gas mixture.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Prepare chloroquine dilutions as a control.

  • Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well plate. Include wells with no drug (negative control) and wells with chloroquine (positive control).

  • Parasite Addition: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in the specified gas mixture.

  • Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Heme Polymerization Inhibition Assay

This assay assesses the ability of this compound to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • This compound (dissolved in DMSO)

  • Chloroquine (control)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Varying concentrations of this compound or chloroquine.

    • A solution of hemin chloride dissolved in DMSO.

    • Sodium acetate buffer (pH 5.0).

  • Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking to induce heme polymerization.

  • Centrifugation and Washing: Centrifuge the plate and discard the supernatant. Wash the pellet (β-hematin) with DMSO to remove unreacted heme.

  • Solubilization: Dissolve the β-hematin pellet in a solution of NaOH.

  • Absorbance Measurement: Measure the absorbance of the solubilized β-hematin at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound compared to the no-drug control. Determine the IC50 value for the inhibition of heme polymerization.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Antiplasmodial Assay cluster_heme Heme Polymerization Assay culture P. falciparum Culture plate_setup Add Drugs and Parasites to 96-well Plate culture->plate_setup drug_prep Prepare this compound Dilutions drug_prep->plate_setup incubation Incubate for 72h plate_setup->incubation sybr_green Add SYBR Green I incubation->sybr_green readout Measure Fluorescence sybr_green->readout ic50_calc Calculate IC50 readout->ic50_calc reagents Combine Hemin, Buffer, and this compound incubation_heme Incubate for 18-24h reagents->incubation_heme wash Wash to Remove Unreacted Heme incubation_heme->wash solubilize Solubilize β-hematin wash->solubilize absorbance Measure Absorbance at 405 nm solubilize->absorbance ic50_heme_calc Calculate IC50 for Inhibition absorbance->ic50_heme_calc

Caption: Experimental workflow for evaluating the antimalarial activity of this compound.

mechanism_of_action cluster_parasite P. falciparum Digestive Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion polymerization Heme Polymerization heme->polymerization toxic_heme_accumulation Toxic Heme Accumulation hemozoin Hemozoin (Non-toxic) polymerization->hemozoin polymerization->toxic_heme_accumulation isocudraniaxanthone_B This compound inhibition Inhibition isocudraniaxanthone_B->inhibition inhibition->polymerization parasite_death Parasite Death toxic_heme_accumulation->parasite_death

Caption: Proposed mechanism of action of this compound in P. falciparum.

References

Application Notes and Protocols for Isocudraniaxanthone K Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial literature searches for "Isocudraniaxanthone B" did not yield significant results regarding its cytotoxic properties. However, a closely related compound, Isocudraniaxanthone K (IK) , has been the subject of research for its anti-cancer activities. The following application notes and protocols are based on the available data for Isocudraniaxanthone K, assuming a possible user error in the compound's name.

Introduction

Isocudraniaxanthone K (IK) is a natural xanthone derivative that has demonstrated significant cytotoxic effects against oral squamous cell carcinoma cells (OSCCCs). These application notes provide a summary of its cytotoxic activity, detailed protocols for assessing its effects on cancer cell lines, and visual representations of the experimental workflow and associated signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The cytotoxic activity of Isocudraniaxanthone K is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Cytotoxicity of Isocudraniaxanthone K against Oral Squamous Cell Carcinoma Cell Lines

CompoundCell LineCell TypeAssayIC50 (µM)Exposure Time
Isocudraniaxanthone KHN4Oral Squamous CarcinomaMTT1548 hours[1]
Isocudraniaxanthone KHN12Oral Squamous CarcinomaMTT1548 hours[1]
Isocudraniaxanthone KHaCaTNon-tumor KeratinocyteMTTNo significant cytotoxicity observedNot Applicable[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results. The following are standard protocols for assays used to evaluate the cytotoxicity of Isocudraniaxanthone K.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Isocudraniaxanthone K stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% w/v sodium dodecyl sulfate in 0.1% HCl solution)[1]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HN4, HN12) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of Isocudraniaxanthone K in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 25 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with Isocudraniaxanthone K at the desired concentration (e.g., IC50) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed signaling pathway of Isocudraniaxanthone K.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HN4, HN12) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding ik_solution Isocudraniaxanthone K Stock Solution treatment Treatment with IK (Serial Dilutions) ik_solution->treatment cell_seeding->treatment incubation Incubation (48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for determining the cytotoxicity of Isocudraniaxanthone K using the MTT assay.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation Inhibition IK Isocudraniaxanthone K HIF1a HIF-1α IK->HIF1a inhibition Bax Bax IK->Bax upregulates Bcl2 Bcl-2 IK->Bcl2 downregulates Casp8 Caspase-8 IK->Casp8 activates CyclinD1 Cyclin D1 IK->CyclinD1 downregulates CyclinA1 Cyclin A1 IK->CyclinA1 downregulates VEGF VEGF HIF1a->VEGF activates CytoC Cytochrome c (release) Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest CyclinA1->CellCycleArrest

Caption: Proposed signaling pathway for Isocudraniaxanthone K-induced apoptosis in cancer cells.[1][2][3]

References

Application Notes and Protocols for Testing Isocudraniaxanthone B Efficacy in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a xanthone compound of interest for its potential therapeutic properties. While direct in vivo efficacy data for this compound is not yet available in published literature, studies on structurally similar xanthones, such as Cudraxanthone D and 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), have demonstrated significant anti-inflammatory and potential anti-cancer activities. These findings provide a strong rationale for evaluating the in vivo efficacy of this compound in relevant animal models.

This document provides detailed application notes and protocols for proposed in vivo animal models to test the efficacy of this compound, drawing upon the established activities of its analogs. The primary focus will be on inflammatory and cancer models where xanthones have shown promise.

Proposed In Vivo Animal Models

Based on the biological activities of related compounds, the following animal models are proposed for assessing the in vivo efficacy of this compound:

  • Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice: To evaluate the anti-inflammatory and immunomodulatory effects of this compound in a model of skin inflammation.

  • LPS-Induced Acute Lung Injury in Mice: To assess the compound's ability to mitigate acute inflammatory responses in the lungs.

  • Human Tumor Xenograft Models in Immunocompromised Mice: To investigate the potential anti-cancer activity of this compound against various cancer cell lines.

Section 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation Model

Application Note

This model is selected based on the demonstrated efficacy of Cudraxanthone D in a similar model[1]. It is useful for evaluating the potential of this compound to ameliorate skin inflammation, a key feature of psoriasis. The model mimics several hallmarks of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and increased expression of pro-inflammatory cytokines.

Experimental Protocol

Animals:

  • 8-10 week old female BALB/c or C57BL/6 mice.

  • Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and then diluted in PBS or a topical cream base).

  • Imiquimod cream (5%).

  • Calcipotriol or another standard-of-care topical agent (positive control).

  • Vehicle control.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Shave the dorsal skin of the mice carefully.

  • Randomly divide the mice into the following groups (n=8-10 per group):

    • Naive (no treatment).

    • Vehicle control + Imiquimod.

    • This compound (low dose) + Imiquimod.

    • This compound (high dose) + Imiquimod.

    • Positive control (e.g., Calcipotriol) + Imiquimod.

  • Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved dorsal skin for 5-7 consecutive days.

  • One hour after imiquimod application, topically administer the vehicle, this compound, or the positive control to the respective groups.

  • Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.

  • At the end of the experiment, euthanize the mice and collect skin and spleen samples.

Endpoint Analysis:

  • Histology: Formalin-fix and paraffin-embed skin samples for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.

  • Immunohistochemistry/Immunofluorescence: Stain skin sections for markers of proliferation (e.g., Ki-67) and immune cell markers (e.g., CD3 for T cells, Ly6G for neutrophils).

  • Gene Expression Analysis (qPCR): Extract RNA from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-17, IL-23).

  • Flow Cytometry: Analyze splenocytes to determine the percentages of different immune cell populations (e.g., Th1, Th17 cells).

Quantitative Data Summary
GroupPASI Score (Day 7)Epidermal Thickness (µm)IL-17 mRNA Expression (Fold Change)
Naive0Mean ± SD1.0
Vehicle + ImiquimodMean ± SDMean ± SDMean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SDMean ± SD

Section 2: LPS-Induced Acute Lung Injury Model

Application Note

This model is proposed based on the in vitro anti-inflammatory activity of THMX, which was shown to reduce LPS-induced pro-inflammatory mediators[2]. It is a well-established model for studying acute inflammation and the efficacy of anti-inflammatory agents.

Experimental Protocol

Animals:

  • 8-10 week old male C57BL/6 mice.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and then diluted in saline).

  • Lipopolysaccharide (LPS) from E. coli.

  • Dexamethasone (positive control).

  • Vehicle control.

Procedure:

  • Acclimatize mice for at least one week.

  • Randomly assign mice to the following groups (n=8-10 per group):

    • Saline control.

    • Vehicle + LPS.

    • This compound (low dose) + LPS.

    • This compound (high dose) + LPS.

    • Dexamethasone + LPS.

  • Administer this compound, vehicle, or dexamethasone via intraperitoneal (i.p.) or oral (p.o.) route 1 hour before LPS challenge.

  • Induce acute lung injury by intranasal or intratracheal instillation of LPS (e.g., 1-5 mg/kg).

  • Euthanize mice 6-24 hours after LPS administration.

Endpoint Analysis:

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and total protein concentration (as an indicator of vascular permeability).

  • Lung Histology: Perfuse and fix lungs for H&E staining to assess lung edema, alveolar wall thickening, and inflammatory cell infiltration.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA.

  • Myeloperoxidase (MPO) Assay: Perform an MPO assay on lung tissue homogenates to quantify neutrophil infiltration.

Quantitative Data Summary
GroupTotal Cells in BALF (x10^5)Neutrophils in BALF (%)Lung MPO Activity (U/g tissue)TNF-α in BALF (pg/mL)
Saline ControlMean ± SDMean ± SDMean ± SDMean ± SD
Vehicle + LPSMean ± SDMean ± SDMean ± SDMean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SDMean ± SD
DexamethasoneMean ± SDMean ± SDMean ± SDMean ± SD

Section 3: Human Tumor Xenograft Model

Application Note

Given the known anti-proliferative and pro-apoptotic effects of many xanthone compounds, a human tumor xenograft model is essential to evaluate the direct anti-cancer potential of this compound. The choice of cancer cell line should be guided by in vitro screening data.

Experimental Protocol

Animals:

  • 6-8 week old female athymic nude mice or NOD/SCID mice.

Materials:

  • This compound (formulated for systemic administration, e.g., in a solution of DMSO, Cremophor EL, and saline).

  • Human cancer cell line of interest (e.g., breast, lung, colon cancer cells).

  • Standard-of-care chemotherapy agent (positive control).

  • Vehicle control.

Procedure:

  • Acclimatize mice for one week.

  • Subcutaneously inject 1-10 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control.

    • This compound (low dose).

    • This compound (high dose).

    • Positive control (e.g., doxorubicin, paclitaxel).

  • Administer treatments systemically (e.g., i.p., p.o., or intravenous) according to a predetermined schedule (e.g., daily, every other day).

  • Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

  • Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

Endpoint Analysis:

  • Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the vehicle control.

  • Tumor Histology and Immunohistochemistry: Analyze tumor sections for necrosis, apoptosis (e.g., TUNEL stain, cleaved caspase-3), and proliferation (e.g., Ki-67).

  • Western Blot Analysis: Analyze protein expression of key signaling pathways (e.g., MAPK, NF-κB) in tumor lysates.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples at various time points to assess drug exposure and target engagement.

Quantitative Data Summary
GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlMean ± SD0Mean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SDMean ± SD

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of xanthones related to this compound have been shown to involve the modulation of key signaling pathways such as NF-κB and MAPK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPKs (p38, ERK, JNK) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->IKK inhibits IsocudraniaxanthoneB->MAPK_pathway inhibits Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_genes activates transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB and MAPK signaling pathways.

Experimental Workflow

G cluster_workflow In Vivo Efficacy Testing Workflow start Animal Acclimatization model_induction Disease Model Induction (e.g., Imiquimod, LPS, Tumor Cell Injection) start->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment Treatment Administration (this compound, Vehicle, Positive Control) randomization->treatment monitoring Monitoring (e.g., PASI Score, Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Sample Collection (Skin, Lung, Tumor, Blood) monitoring->endpoint analysis Data Analysis (Histology, qPCR, ELISA, Flow Cytometry) endpoint->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols for the Preclinical Formulation of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a natural xanthone compound isolated from sources such as Calophyllum caledonicum and Garcinia vieillardii.[1] Like many natural products, this compound exhibits poor aqueous solubility, which presents a significant challenge for its preclinical development due to potential issues with bioavailability.[2][3] Appropriate formulation is therefore critical to ensure adequate systemic exposure in preclinical models to accurately assess its therapeutic potential.

These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical in vitro and in vivo studies. The protocols outlined below cover physicochemical characterization, formulation strategies for poorly soluble compounds, and analytical methods for quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to developing a successful formulation.[3][4] The following table summarizes the known properties of this compound and key parameters that should be experimentally determined.

Table 1: Physicochemical Properties of this compound

PropertyValueReference / Method
Molecular Formula C₁₉H₁₈O₆[5]
Molecular Weight 342.34 g/mol Calculated
CAS Number 199851-52-0[5]
Appearance To be determined (TBD)Visual Inspection
Melting Point TBDDifferential Scanning Calorimetry (DSC)
pKa TBDPotentiometric titration / UV-spectrophotometry
LogP TBDHPLC-based method / Computational prediction
Aqueous Solubility TBD (expected to be low)Shake-flask method in purified water

Pre-formulation Studies: Solubility and Stability Assessment

Protocol for Solubility Screening

The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents and buffers to identify suitable vehicles for preclinical studies.[2]

Objective: To determine the saturation solubility of this compound in various media.

Materials:

  • This compound powder

  • A selection of solvents and vehicles (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO), Tween® 80, Solutol® HS 15)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume (e.g., 1 mL) of each selected solvent/vehicle to the respective vials.

  • Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[4]

  • Calculate the saturation solubility in mg/mL or µg/mL.

Table 2: Template for this compound Solubility Data

Solvent / VehicleTemperature (°C)Solubility (µg/mL)
Purified Water25e.g., < 1
PBS (pH 7.4)25Fill in data
0.1 N HCl (pH 1.2)25Fill in data
Ethanol25Fill in data
Propylene Glycol25Fill in data
PEG 40025Fill in data
5% Tween® 80 in Water25Fill in data
10% Solutol® HS 15 in Water25Fill in data
Protocol for Stability Assessment

Understanding the stability of this compound in the chosen formulation vehicle is crucial for ensuring accurate dosing and interpretation of preclinical data.[6] Stability studies should assess the impact of temperature, pH, and light.[7]

Objective: To evaluate the stability of this compound in solution under various stress conditions.

Materials:

  • A stock solution of this compound in a promising vehicle (identified from solubility screening).

  • Calibrated stability chambers (e.g., 40°C/75% RH, 25°C/60% RH).[8]

  • Photostability chamber.[7]

  • pH meter and buffers.

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the selected vehicle.

  • Aliquot the solution into multiple vials.

  • For Temperature Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • For pH Stability: Adjust the pH of the solution to acidic, neutral, and basic conditions (e.g., pH 3, 7, 9) and store at a controlled temperature.

  • For Photostability: Expose samples to light in a photostability chamber according to ICH Q1B guidelines.[7] Keep control samples wrapped in aluminum foil.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect any degradation products.

  • Calculate the percentage of this compound remaining at each time point. The degradation can be modeled to determine the degradation kinetics.[9][10]

Table 3: Template for this compound Stability Data (% Remaining)

ConditionTime 024 hours72 hours1 week
4°C (Dark) 100%Fill in dataFill in dataFill in data
25°C (Dark) 100%Fill in dataFill in dataFill in data
40°C (Dark) 100%Fill in dataFill in dataFill in data
25°C (Light) 100%Fill in dataFill in dataFill in data
pH 3 (25°C, Dark) 100%Fill in dataFill in dataFill in data
pH 9 (25°C, Dark) 100%Fill in dataFill in dataFill in data

Formulation Development for Preclinical Studies

Based on the pre-formulation data, a suitable formulation can be developed. For poorly soluble compounds like this compound, common approaches for preclinical studies include solutions, co-solvent systems, and suspensions.[2][11]

Protocol for Developing a Co-Solvent Formulation (for Oral or IV Administration)

Objective: To prepare a clear, stable solution of this compound for in vivo administration.

Materials:

  • This compound

  • Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)

  • Surfactants (e.g., Tween® 80, Cremophor® EL)

  • Vehicle for dilution (e.g., Saline, 5% Dextrose in Water (D5W))

  • Glass beakers, magnetic stirrer, and stir bars

  • Sterile filters (0.22 µm) for IV formulations

Procedure:

  • Based on solubility data, select a primary solvent in which this compound is highly soluble (e.g., PEG 400).

  • Weigh the required amount of this compound.

  • In a glass beaker, add the primary solvent and begin stirring.

  • Slowly add the this compound powder to the solvent and stir until completely dissolved. Gentle heating or sonication may be used to aid dissolution.

  • If required, add a secondary co-solvent or surfactant to improve stability or reduce precipitation upon dilution. A common vehicle composition is a ternary system of PEG 400:Ethanol:Saline.

  • Once a clear solution is obtained, slowly add the final diluent (e.g., saline) dropwise while stirring to the desired final concentration.

  • Visually inspect the final formulation for any signs of precipitation or immiscibility.

  • For intravenous administration, the final formulation must be sterile filtered through a 0.22 µm filter.

  • Confirm the final concentration of this compound using a validated analytical method.

Table 4: Example Co-Solvent Formulations for this compound

Formulation IDComponent 1Component 2Component 3Final Concentration (mg/mL)
ICB-CS-01PEG 400 (40%)Ethanol (10%)Saline (50%)e.g., 1
ICB-CS-02Solutol® HS 15 (20%)Propylene Glycol (30%)D5W (50%)e.g., 5
ICB-CS-03DMSO (10%)Tween® 80 (5%)PBS (85%)e.g., 2
Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing a preclinical formulation for a poorly soluble compound like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & Testing A Physicochemical Characterization (MW, pKa, LogP) B Solubility Screening (Aqueous & Organic) A->B D Select Formulation Approach (e.g., Co-solvent, Suspension) B->D C Solid State Characterization (DSC, PXRD) E Excipient Compatibility & Selection D->E F Prototype Formulation Preparation E->F G Stability Testing (Temp, pH, Light) F->G H In Vitro Release/ Dissolution Testing G->H I Final Formulation for In Vivo Studies H->I G cluster_0 Cellular Stress cluster_1 HIF-1α Regulation cluster_2 Nuclear Events & Cellular Response Hypoxia Hypoxia / Oncogenic Signaling HIF1a_stabilization HIF-1α Stabilization & Accumulation Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nuclear_translocation Nuclear Translocation HIF1_complex->Nuclear_translocation HRE Hypoxia Response Element (HRE) Binding Nuclear_translocation->HRE Target_genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_genes Cell_response Tumor Cell Survival, Angiogenesis, Metabolism Target_genes->Cell_response Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->HIF1a_stabilization Inhibition

References

Investigating the Structure-Activity Relationship of Isocudraniaxanthone B Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the structure-activity relationship (SAR) of isocudraniaxanthone B analogs. This document outlines the key biological activities of related xanthone compounds, details experimental protocols for assessing their anticancer and anti-inflammatory efficacy, and explores the underlying molecular mechanisms.

Introduction

This compound is a member of the prenylated xanthone family of natural products, which are predominantly found in plants of the family Moraceae, such as Cudrania tricuspidata. Xanthones, and particularly those with isoprenoid substitutions, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include anti-inflammatory, antitumor, neuroprotective, and hepatoprotective effects.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of novel therapeutic agents with improved potency and selectivity. This document will focus on the anticancer and anti-inflammatory properties of this compound analogs and the key signaling pathways they modulate.

Key Biological Activities and Structure-Activity Relationships

While specific SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related prenylated xanthones isolated from Cudrania tricuspidata.

Anticancer Activity

Isocudraniaxanthone K, a compound closely related to this compound, has demonstrated dose- and time-dependent inhibition of cell proliferation in oral squamous cell carcinoma cells (HN4 and HN12).[2] The half-maximal inhibitory concentrations (IC50) were determined to be 14.31 μM for HN4 cells and 14.91 μM for HN12 cells after 72 hours of treatment.[2] This suggests that the prenylated xanthone scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action for many xanthone derivatives involves the induction of apoptosis through the activation of caspases and the inhibition of protein kinases.[3]

Table 1: Cytotoxicity of Isocudraniaxanthone K against Oral Squamous Carcinoma Cell Lines

CompoundCell LineIC50 (μM) at 72h
Isocudraniaxanthone KHN414.31
Isocudraniaxanthone KHN1214.91

Data sourced from a study on Isocudraniaxanthone K.[2]

Anti-inflammatory Activity

Several prenylated xanthones isolated from the roots of Cudrania tricuspidata have shown moderate inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 16.1 to 24.8 µM.[4] More specifically, a study on 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), another xanthone from Cudrania tricuspidata, demonstrated potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators.[5]

Table 2: Anti-inflammatory Activity of a Prenylated Xanthone from Cudrania tricuspidata

Inflammatory MediatorCell LineIC50 (μM) of THMX
Nitric Oxide (NO)RAW 264.75.77 ± 0.66
Prostaglandin E2 (PGE2)RAW 264.79.70 ± 1.46
Interleukin-6 (IL-6)RAW 264.713.34 ± 4.92
Tumor Necrosis Factor-α (TNF-α)RAW 264.716.14 ± 2.19
Nitric Oxide (NO)BV211.93 ± 2.90
Prostaglandin E2 (PGE2)BV27.53 ± 1.88
Interleukin-6 (IL-6)BV210.87 ± 3.23
Tumor Necrosis Factor-α (TNF-α)BV29.28 ± 0.40

Data for THMX is presented as a representative example of a potent anti-inflammatory xanthone from the same source as this compound.[5]

The anti-inflammatory effects of these xanthones are often attributed to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5]

Signaling Pathway Modulation

The anticancer and anti-inflammatory activities of many natural products, including xanthones, are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell survival and are common targets for therapeutic intervention.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Xanthone This compound Analogs Xanthone->IKK Inhibition

NF-κB Signaling Pathway and Potential Inhibition by Xanthone Analogs.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular processes like proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by stimuli such as LPS leads to the activation of transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes. Studies on related compounds suggest that xanthones can inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.[5]

MAPK_Pathway cluster_nucleus LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Transcription Xanthone This compound Analogs Xanthone->MAPK Inhibition of Phosphorylation

MAPK Signaling Pathway and Potential Inhibition by Xanthone Analogs.

Experimental Protocols

To investigate the structure-activity relationship of this compound analogs, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Start This compound Analogs Synthesis of Analogs Start->Analogs Purification Purification & Characterization Analogs->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (NO, PGE2) Purification->Anti_inflammatory Mechanism Mechanism of Action (Western Blot, qPCR) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism SAR_Analysis SAR Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

Application Notes and Protocols for Isocudraniaxanthone B as a Potential Antimalarial Drug Lead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial drug leads with unique mechanisms of action. Xanthones, a class of oxygenated heterocyclic compounds, have demonstrated a wide range of pharmacological activities, including antimalarial properties. Isocudraniaxanthone B, a prenylated xanthone, represents a promising candidate for investigation based on the significant antiplasmodial activity observed in structurally related compounds. This document provides detailed protocols for the in vitro and in vivo evaluation of this compound as a potential antimalarial drug lead.

While direct antiplasmodial data for this compound is not yet extensively published, related xanthones have shown potent activity. For instance, cratoxyarborenone E, another prenylated xanthone, has an in vitro IC50 value of 5.82 µM against P. falciparum[1]. Similarly, 1,2-dihydroxy-6,8-dimethoxy-xanthone, isolated from Andrographis paniculata, exhibited an IC50 value of 4 µg/mL[2]. Furthermore, various xanthones isolated from the genus Cudrania have demonstrated significant cytotoxic effects against human cancer cell lines, indicating potent biological activity[3][4]. These findings provide a strong rationale for the comprehensive evaluation of this compound.

Data Presentation

The following tables are templates for summarizing the quantitative data that should be generated for this compound.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound

CompoundP. falciparum StrainIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound(e.g., 3D7, Dd2, W2)(e.g., HEK293, HepG2)
Chloroquine(Control)
Artemisinin(Control)

Table 2: In Vivo Antimalarial Efficacy of this compound (4-Day Suppressive Test)

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4% Parasitemia SuppressionMean Survival Time (Days)
This compound
Vehicle Control-0
Chloroquine (Control)(e.g., 10)

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is adapted from previously described methods and is designed to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., Dd2 strains)

  • Complete RPMI 1640 medium supplemented with human serum and hypoxanthine

  • This compound (dissolved in DMSO)

  • Chloroquine and Artemisinin (as positive controls)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

In_Vitro_Antiplasmodial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis start Start sync Synchronize P. falciparum Culture (Ring Stage) start->sync serial_dil Prepare Serial Dilutions of this compound & Controls sync->serial_dil plate_prep Add Parasitized RBCs to Pre-dosed 96-well Plate serial_dil->plate_prep incubate Incubate for 72 hours (37°C, Gas Mixture) plate_prep->incubate lysis Add SYBR Green I in Lysis Buffer incubate->lysis dark_incubate Incubate in Dark (1 hour) lysis->dark_incubate read_plate Measure Fluorescence (Ex: 485nm, Em: 530nm) dark_incubate->read_plate calculate Calculate IC50 Values (Non-linear Regression) read_plate->calculate end End calculate->end

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., HEK293) to assess its selectivity.

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound and doxorubicin to the wells.

  • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Treatment cluster_detection Detection cluster_analysis Data Analysis start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere add_compound Add Serial Dilutions of This compound & Control adhere->add_compound incubate Incubate for 48-72 hours (37°C, 5% CO2) add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate Calculate CC50 Values read_absorbance->calculate end End calculate->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

This standard in vivo assay evaluates the schizonticidal activity of this compound in a murine malaria model.

Materials:

  • Plasmodium berghei (ANKA strain)

  • Swiss albino mice (female, 6-8 weeks old)

  • This compound (formulated for oral or intraperitoneal administration)

  • Chloroquine (as a positive control)

  • Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with P. berghei-parasitized red blood cells on Day 0.

  • Randomly divide the mice into experimental groups (vehicle control, positive control, and this compound treatment groups at various doses).

  • Two hours post-infection, administer the first dose of the respective treatments.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control.

  • Monitor the mice daily for survival up to 30 days.

In_Vivo_Suppressive_Test_Workflow cluster_infection Infection & Grouping cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start Start infect Infect Mice with P. berghei (Day 0) start->infect group Randomize Mice into Treatment Groups infect->group treat Administer Treatment Daily (Day 0 to Day 3) group->treat smear Collect Blood Smears (Day 4) treat->smear survival Monitor Survival (up to 30 days) treat->survival stain Giemsa Staining smear->stain parasitemia Determine % Parasitemia stain->parasitemia calculate Calculate % Suppression parasitemia->calculate end End calculate->end survival->end

Caption: Workflow for the in vivo 4-day suppressive test.

Potential Mechanism of Action

The antimalarial mechanism of action for many xanthones is believed to involve the inhibition of hemozoin formation[5][6]. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Compounds that inhibit this process lead to the accumulation of free heme, which is toxic to the parasite. This compound, with its planar aromatic structure, may intercalate with heme and prevent its polymerization. Further studies, such as the beta-hematin formation assay, would be required to confirm this hypothesis.

Proposed_Mechanism_of_Action cluster_parasite Plasmodium Parasite hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation & Toxicity isocudraniaxanthone This compound isocudraniaxanthone->inhibition

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving isocudraniaxanthone B, with a focus on enhancing its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a xanthone, a class of naturally occurring polyphenolic compounds.[1] It has demonstrated potential therapeutic activities, including antimalarial effects.[2] However, like many xanthones, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly limit its bioavailability and effectiveness in biological assays and in vivo studies. Its high calculated logarithm of the partition coefficient (XLogP3) of 4.4 is indicative of its hydrophobic nature.

Q2: What is the estimated aqueous solubility of this compound?

Q3: What are the common challenges encountered when working with this compound in experiments?

A3: Researchers often face the following issues:

  • Precipitation in aqueous buffers: The compound may precipitate out of solution when transitioning from an organic stock solution to an aqueous experimental medium.

  • Low bioavailability in cell-based assays: Poor solubility can lead to low and inconsistent concentrations of the compound in contact with cells, affecting the accuracy and reproducibility of experimental results.

  • Difficulties in formulation for in vivo studies: Achieving a suitable formulation for animal studies that allows for adequate absorption and bioavailability is a major hurdle.

Q4: What are the primary strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed, broadly categorized as:

  • Physical Modifications: These include particle size reduction (nanosuspensions) and creating amorphous solid dispersions.

  • Chemical Modifications: This approach involves forming inclusion complexes with cyclodextrins.

  • Use of Solubilizing Excipients: Co-solvents and surfactants can be used to increase solubility.

Troubleshooting Guides

Issue 1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.

Possible Cause & Solution:

  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

  • Solution 1: Optimize DMSO Concentration:

    • Keep the final DMSO concentration in your assay medium as low as possible (ideally ≤ 0.5%).

    • Prepare a higher concentration stock solution in DMSO if possible, so a smaller volume is needed for dilution.

    • When diluting, add the DMSO stock to the aqueous buffer while vortexing to promote rapid dispersion.

  • Solution 2: Use a Co-solvent System:

    • Consider using a mixture of solvents for your stock solution. For example, a combination of DMSO and ethanol may improve solubility upon dilution.

  • Solution 3: Employ Cyclodextrin Complexation:

    • Pre-complexing this compound with a cyclodextrin can significantly increase its aqueous solubility. (See Experimental Protocol 1).

Issue 2: I am observing inconsistent results in my cell viability assays with this compound.

Possible Cause & Solution:

  • Cause: The compound may be forming aggregates or precipitating in the cell culture medium over time, leading to variable exposure of the cells to the active compound.

  • Solution 1: Prepare Fresh Dilutions:

    • Always prepare fresh dilutions of this compound in the cell culture medium immediately before each experiment. Do not store diluted aqueous solutions.

  • Solution 2: Utilize a Solubilization Technique:

    • Formulating this compound as a nanosuspension or a solid dispersion can improve its dissolution rate and stability in aqueous media, leading to more consistent results. (See Experimental Protocols 2 & 3).

  • Solution 3: Characterize Your Formulation:

    • If you are using a formulated version of this compound, ensure its stability in your specific cell culture medium over the duration of the experiment.

Data Presentation: Solubility Enhancement of Xanthones

The following table summarizes the potential improvement in aqueous solubility of xanthones using different techniques, based on data from related compounds.

TechniqueExample CompoundInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold IncreaseReference
Parent Compound Xanthone2.6 ± 0.5--[1]
Oil-in-Water Emulsion Xanthone2.6 ± 0.595.1 ± 10.9~37[1]
Solid Dispersion α-Mangostin0.2 ± 0.22743 ± 11~13,715[3]
Cyclodextrin Complexation Chrysin~1.3~150 (with RAMEB)~115[4]
Nanosuspension IsoxanthohumolLow(Significantly Increased)2.8 times higher bioavailability[1]

Note: The data for α-mangostin, chrysin, and isoxanthohumol are provided as examples of the potential solubility enhancement achievable for xanthone-like structures.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from a protocol for Chrysin)[4]

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a β-cyclodextrin derivative.

Materials:

  • This compound

  • Randomly-methylated-β-cyclodextrin (RAMEB) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (96%)

  • Purified water

  • Lyophilizer (Freeze-dryer)

  • Mortar and pestle

Methodology:

  • Preparation of Solutions:

    • Dissolve this compound in 96% ethanol with the aid of sonication to a concentration of approximately 3.33 mg/mL.

    • In a separate container, dissolve the chosen cyclodextrin (RAMEB or HP-β-CD) in the this compound solution to achieve a 1:1 or 1:2 molar ratio of this compound to cyclodextrin.

    • Add purified water to the mixture (approximately 0.4 mL of water for each 1 mL of ethanol solution).

  • Complexation and Lyophilization:

    • If using β-cyclodextrin (which has lower ethanol solubility), dissolve it in purified water first and then add it to the this compound ethanol solution. Some precipitation may occur but should redissolve during the process.

    • Freeze the resulting solution at -110 °C.

    • Lyophilize the frozen sample until all solvents are evaporated, resulting in a solid powder.

  • Final Product:

    • Grind the obtained solid product in a mortar to ensure homogeneity.

    • Store the complex at -20 °C until further use.

Protocol 2: Preparation of this compound Nanosuspension (Adapted from a protocol for Isoxanthohumol)[1]

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) (low molecular weight)

  • Tween 80

  • Purified water

  • Zirconium oxide beads (0.1-0.2 mm diameter)

  • High-speed homogenizer or wet media mill

Methodology:

  • Preparation of the Suspension:

    • Prepare a dispersing agent solution by dissolving 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in purified water.

    • Disperse this compound in the dispersing agent solution to a concentration of up to 100 mg/mL.

  • Wet Media Milling:

    • Transfer the suspension to a milling chamber containing zirconium oxide beads.

    • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), monitoring the particle size periodically using a particle size analyzer.

    • The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • Separation and Storage:

    • Separate the nanosuspension from the milling beads by centrifugation or filtration.

    • Store the resulting nanosuspension at 4 °C.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the solubility of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or a suitable Soluplus® grade

  • Ethanol or a suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution:

    • Dissolve this compound and the chosen polymer (e.g., PVP K30) in a common solvent like ethanol in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying and Pulverization:

    • Dry the resulting solid film or mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Storage:

    • Store the solid dispersion in a desiccator to prevent moisture absorption.

Mandatory Visualizations

Logical Workflow for Selecting a Solubility Enhancement Strategy

logical_workflow start Poorly Soluble this compound q1 Need for immediate use in in vitro aqueous buffer? start->q1 co_solvent Use Co-solvent/Optimize DMSO concentration q1->co_solvent Yes q2 Is long-term stability in aqueous media required? q1->q2 No end Solubility Enhanced this compound co_solvent->end complexation Cyclodextrin Complexation q2->complexation Yes q3 Is significant enhancement in dissolution rate and bioavailability needed? q2->q3 No complexation->end nanosuspension Nanosuspension q3->nanosuspension Yes solid_dispersion Solid Dispersion q3->solid_dispersion Yes nanosuspension->end solid_dispersion->end

Caption: Decision tree for selecting a suitable solubility enhancement strategy for this compound.

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

Based on studies of related xanthones, this compound may exert its biological effects through the inhibition of the NF-κB signaling pathway.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

References

isocudraniaxanthone B stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Isocudraniaxanthone B, ensuring its stability throughout experimental and developmental stages is critical for obtaining accurate and reproducible results. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of this compound in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is typically recommended to be stored at room temperature.[1] However, for long-term storage, it is advisable to consult the Certificate of Analysis provided by the supplier for specific storage conditions. As a general precaution for xanthone compounds, storage in a cool, dark, and dry place is recommended to minimize degradation from light and temperature.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, studies on other xanthones, such as 1,2-dihydroxyxanthone, have shown that stability can be pH-dependent. For instance, 1,2-dihydroxyxanthone demonstrated greater stability in the pH range close to that of the skin.[2] Polyphenolic compounds, a class to which xanthones belong, can be susceptible to degradation under alkaline conditions due to the deprotonation of hydroxyl groups, which can lead to oxidation.[3] It is generally advisable to maintain a neutral to slightly acidic pH to enhance stability unless experimental conditions require otherwise.

Q3: Which solvents are suitable for dissolving this compound?

A3: Xanthones are generally soluble in organic solvents of moderate polarity. Solvents like acetone, ethanol, methanol, and ethyl acetate are effective for extracting and dissolving xanthones.[4] For analytical purposes, such as HPLC, a mobile phase consisting of methanol or acetonitrile mixed with water, often with a small amount of acid like formic or trifluoroacetic acid, is commonly used.[5][6] The choice of solvent will depend on the specific experimental requirements.

Q4: Is this compound sensitive to light?

A4: Many natural polyphenolic compounds, including xanthones, can be sensitive to light. Photodegradation can occur, leading to a loss of activity and the formation of degradation products.[7] It is recommended to protect solutions of this compound from direct light by using amber vials or covering the containers with aluminum foil.

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may be indicated by a change in the color of the solution, the appearance of precipitates, or a decrease in the expected biological activity. For quantitative assessment, a reduction in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in solution color (e.g., yellowing) Oxidation or degradation of the xanthone structure, potentially accelerated by high pH, light, or temperature.1. Prepare fresh solutions. 2. Store stock solutions in a cool, dark place. 3. Use amber vials or foil-wrapped containers. 4. Consider adjusting the pH to a neutral or slightly acidic range if the experimental protocol allows.
Precipitation of the compound from solution Poor solubility in the chosen solvent or degradation leading to insoluble products.1. Ensure the solvent is appropriate and of high purity. 2. Consider using a co-solvent system to improve solubility. 3. Check for potential degradation by analytical methods like HPLC. 4. Prepare fresh solutions and use them promptly.
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh working solutions from a recently prepared stock solution for each experiment. 2. Validate the stability of the compound under your specific experimental conditions (solvent, pH, temperature) using HPLC. 3. Ensure proper storage of stock solutions.
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.1. Investigate the storage conditions of the sample. 2. Analyze the sample preparation procedure for any harsh conditions (e.g., high temperature, extreme pH). 3. If degradation is confirmed, modify the experimental protocol to minimize exposure to degradative conditions.

Data Presentation

Table 1: Illustrative pH Stability of this compound after 24 hours at Room Temperature

pHSolvent System% Remaining this compound (Hypothetical)Observations (Hypothetical)
3.050% Methanol/Buffer98%Clear, stable solution
5.050% Methanol/Buffer97%Clear, stable solution
7.050% Methanol/Buffer92%Slight yellowing of solution
9.050% Methanol/Buffer75%Noticeable yellowing, minor precipitate

Table 2: Illustrative Solvent Stability of this compound after 48 hours at Room Temperature (Protected from Light)

Solvent% Remaining this compound (Hypothetical)Observations (Hypothetical)
Acetone99%Clear, stable solution
Ethanol98%Clear, stable solution
Methanol97%Clear, stable solution
Dimethyl Sulfoxide (DMSO)95%Clear, stable solution
Water<10%Poor solubility, suspension

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • Acids (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetone).

  • From the stock solution, prepare working solutions at a known concentration (e.g., 50 µg/mL) in the desired test solvents or pH buffers.

3. Stability Study Conditions:

  • pH Stability: Incubate the working solutions at different pH values (e.g., 3, 5, 7, 9) at a constant temperature (e.g., 25°C or 37°C).

  • Solvent Stability: Incubate the working solutions in different solvents (e.g., methanol, ethanol, acetonitrile, DMSO) at a constant temperature.

  • Photostability: Expose a set of working solutions to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.

  • Thermal Stability: Incubate working solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Inject the samples into the HPLC system. A typical method for xanthone analysis involves a C18 column with a gradient elution of water (containing 0.1% formic acid) and methanol or acetonitrile.[6]

  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working ph Different pH working->ph solvent Different Solvents working->solvent light Light Exposure working->light temp Different Temperatures working->temp hplc HPLC Analysis at Time Points ph->hplc solvent->hplc light->hplc temp->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway isocudraniaxanthone_b This compound (Prenylated Xanthone) intermediates Oxidized Intermediates isocudraniaxanthone_b->intermediates Degradation Initiation stress Stress Factors (Light, Heat, pH) stress->intermediates degradation_products Degradation Products (e.g., cleaved rings, modified side chains) intermediates->degradation_products Further Reactions

Caption: A potential degradation pathway for a prenylated xanthone like this compound.

References

Navigating the NMR Spectrum of Isocudraniaxanthone B: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise assignment of NMR signals is a critical step in the structural elucidation of natural products like isocudraniaxanthone B. This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges that may arise during the NMR analysis of this prenylated xanthone.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble distinguishing between the aromatic protons on the xanthone core. How can I definitively assign them?

A1: Overlapping signals in the aromatic region are a common challenge. To resolve these, a combination of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Look for correlations between adjacent aromatic protons (e.g., H-2 and H-3, or H-5, H-6, and H-7 if unsubstituted).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning protons based on their long-range couplings to carbons. Key correlations to look for include:

    • Protons on the A-ring to the carbonyl carbon (C-9).

    • Protons to the oxygen-bearing quaternary carbons.

    • Protons on the C-ring to specific carbons in the A and B rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help by showing through-space correlations between protons that are in close proximity, which can be particularly useful for confirming assignments of substituents and their neighboring protons.

Q2: The signals for the prenyl group protons are overlapping. How can I assign the gem-dimethyl and the vinyl protons?

A2: The prenyl group often presents its own set of assignment challenges.

  • HSQC (Heteronuclear Single Quantum Coherence): First, correlate each proton signal to its directly attached carbon. This will confirm you are looking at the prenyl group carbons.

  • HMBC: This is the key to untangling the prenyl signals.

    • The two methyl groups (gem-dimethyl) will show strong HMBC correlations to the quaternary carbon of the prenyl group and to the vinyl methine carbon.

    • The vinyl methine proton will show correlations to the gem-dimethyl carbons and the methylene carbon.

    • The methylene protons will show correlations to the vinyl methine carbon and the aromatic carbon to which the prenyl group is attached.

Q3: I am observing unexpected or missing HMBC correlations. What could be the reason?

A3: Several factors can lead to ambiguous HMBC data.

  • Suboptimal J-coupling constant setting: The HMBC experiment is optimized for a specific range of long-range coupling constants (nJCH). For xanthones, a typical value is around 8 Hz. If your molecule has significantly different coupling constants, you may miss correlations. Consider running the experiment with different nJCH values (e.g., 4 Hz and 10 Hz) to detect a wider range of correlations.

  • Signal Overlap: Severe overlap in either the proton or carbon dimension can make it impossible to resolve individual cross-peaks. Using a higher field NMR spectrometer can improve resolution.

  • Molecular Flexibility: If parts of the molecule are conformationally flexible, this can lead to averaged and potentially weakened HMBC correlations.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the NMR signal assignment of this compound and related xanthones.

Problem 1: Ambiguous Assignment of Quaternary Carbons

Symptoms:

  • Multiple unassigned quaternary carbon signals in the ¹³C NMR spectrum.

  • Difficulty in connecting different fragments of the molecule.

Solution Workflow:

  • Rely on HMBC: Quaternary carbons do not have directly attached protons, so their assignment relies entirely on long-range correlations from nearby protons.

  • Systematic Analysis:

    • Start with unambiguously assigned protons (e.g., methoxy group, aromatic protons with clear coupling patterns).

    • List all HMBC correlations from these protons to quaternary carbons.

    • Look for multiple correlations to the same quaternary carbon from different protons to build confidence in the assignment. For example, the carbonyl carbon (C-9) should show correlations from protons on the A-ring (e.g., H-1 and H-8 if present).

    • The carbons bearing hydroxyl or methoxy groups can be identified by HMBC correlations from the methoxy protons or by the absence of direct proton attachment in the HSQC spectrum, combined with their characteristic chemical shifts.

Problem 2: Incorrect Assignment of Isomeric Structures

Symptoms:

  • The final proposed structure is inconsistent with some of the observed 2D NMR correlations.

  • Difficulty in differentiating between isomers with different substitution patterns.

Solution Workflow:

  • Re-evaluate Key HMBC Correlations: Pay close attention to the HMBC correlations that define the connectivity between the xanthone core and the substituent groups (e.g., the prenyl and methoxy groups).

  • Focus on Long-Range Couplings Across Rings: Look for HMBC correlations that link protons on one aromatic ring to carbons on another. These are critical for establishing the overall framework.

  • Utilize NOESY/ROESY: In cases of ambiguity, through-space correlations can provide definitive evidence for the proximity of certain groups, helping to distinguish between isomers.

Experimental Protocols

Accurate data acquisition is fundamental to successful structure elucidation. Below are generalized protocols for key NMR experiments.

Experiment Methodology
¹H NMR Pulse Program: zg30 or similar. Solvent: CDCl₃ or Acetone-d₆. Acquisition Parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering the expected proton chemical shift range (e.g., 0-14 ppm).
¹³C NMR Pulse Program: zgpg30 or similar with proton decoupling. Solvent: CDCl₃ or Acetone-d₆. Acquisition Parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds, spectral width covering the expected carbon chemical shift range (e.g., 0-200 ppm).
COSY Pulse Program: cosygpqf or similar. Acquisition Parameters: 2-4 scans per increment, 256-512 increments in the F1 dimension. Processed with a sine-bell window function.
HSQC Pulse Program: hsqcedetgpsisp2.3 or similar (for multiplicity editing). Acquisition Parameters: 2-4 scans per increment, 256 increments in the F1 dimension. Optimized for ¹JCH ≈ 145 Hz.
HMBC Pulse Program: hmbcgpndqf or similar. Acquisition Parameters: 8-16 scans per increment, 256-512 increments in the F1 dimension. Long-range coupling delay optimized for nJCH ≈ 8 Hz.

Data Presentation

The following table presents typical chemical shift ranges for the key structural motifs found in this compound, based on data from analogous prenylated xanthones. These values can serve as a guide for initial signal assignments.

Structural Unit Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Xanthone Core (Aromatic CH) 6.0 - 8.095 - 160
Xanthone Core (Quaternary C) -100 - 165
Carbonyl (C=O) -175 - 185
Methoxy (-OCH₃) 3.7 - 4.155 - 65
Prenyl (CH₂) 3.2 - 3.620 - 30
Prenyl (=CH-) 5.0 - 5.5120 - 135
Prenyl (C-(CH₃)₂) -70 - 80
Prenyl (-CH₃) 1.6 - 1.917 - 26
Hydroxyl (-OH) 9.0 - 14.0 (chelated) or 5.0 - 7.0 (non-chelated)-

Workflow for NMR Signal Assignment

The following diagram illustrates a logical workflow for the complete assignment of NMR signals for a complex natural product like this compound.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Assignment cluster_validation Structure Validation A 1D NMR (¹H, ¹³C, DEPT) C Assign Protonated Carbons (HSQC) A->C Direct C-H correlation B 2D NMR (COSY, HSQC, HMBC) B->C D Identify Spin Systems (COSY) C->D E Assemble Fragments (HMBC) D->E Connect spin systems F Assign Quaternary Carbons (HMBC) E->F Connect to non- protonated centers G Cross-check all correlations F->G H Compare with literature data for similar compounds G->H I Final Structure Elucidation H->I

A logical workflow for NMR signal assignment.

Technical Support Center: Isocudraniaxanthone B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of isocudraniaxanthone B.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

This compound has a molecular formula of C₂₃H₂₂O₆. Its expected monoisotopic mass is approximately 394.1416 g/mol . In positive ion mode mass spectrometry (e.g., ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 395.1494.

Q2: What are the typical fragmentation patterns observed for prenylated xanthones like this compound?

Prenylated xanthones commonly undergo characteristic fragmentation patterns involving the loss of their isoprenyl side chains. The fragmentation is often initiated by cleavage of the bond between the xanthone core and the prenyl group. The specific fragments observed will depend on the ionization technique and collision energy used.

Q3: Which ionization technique is most suitable for the analysis of this compound?

Electrospray ionization (ESI) is a commonly used and effective soft ionization technique for analyzing xanthones and other natural products.[1][2] It typically produces a strong signal for the protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.

Troubleshooting Guide

Issue 1: No or weak signal for this compound.

  • Possible Cause: Inappropriate sample concentration.

    • Solution: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be undetectable. Conversely, a highly concentrated sample can lead to ion suppression.[3]

  • Possible Cause: Poor ionization efficiency.

    • Solution: Optimize the ionization source parameters. For ESI, adjust the capillary voltage, source temperature, and gas flows.[3] Ensure the mobile phase is compatible with good ionization; for example, the addition of a small amount of formic acid can improve protonation in positive ion mode.

  • Possible Cause: Instrument not properly tuned or calibrated.

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at optimal performance.[3][4]

Issue 2: Inaccurate mass measurement for the parent or fragment ions.

  • Possible Cause: The mass spectrometer is not properly calibrated.

    • Solution: Perform a mass calibration using a certified standard appropriate for the mass range of your analyte. Incorrect calibration is a common source of mass errors.[3]

  • Possible Cause: Instrument drift or contamination.

    • Solution: Ensure the mass spectrometer is well-maintained. Contaminants in the ion source or mass analyzer can affect mass accuracy.[3]

Issue 3: Poor peak shape (broadening, splitting, or tailing) in the chromatogram.

  • Possible Cause: Column contamination or degradation.

    • Solution: Use appropriate sample preparation techniques to remove interfering substances. If the column is contaminated, cleaning or replacement may be necessary.[3][4]

  • Possible Cause: Incompatible mobile phase or gradient.

    • Solution: Ensure the mobile phase is appropriate for the analyte and the column. Optimize the gradient elution to achieve better peak shapes.

Issue 4: Unexpected or inconsistent fragmentation patterns.

  • Possible Cause: Incorrect collision energy settings in MS/MS experiments.

    • Solution: The degree of fragmentation is highly dependent on the collision energy. If fragmentation is inefficient or too extensive, optimize the collision energy to obtain the desired product ions.[4]

  • Possible Cause: In-source fragmentation.

    • Solution: If you are observing fragmentation in your full scan MS1 spectra, it may be due to in-source fragmentation. This can sometimes be reduced by adjusting the ion source parameters to be "softer" (e.g., lowering temperatures or voltages).

Proposed Fragmentation of this compound

The following table summarizes the predicted major ions for this compound in positive ion mode tandem mass spectrometry. The fragmentation is primarily characterized by the loss of the prenyl and dimethylpyran moieties.

m/z (Predicted) Ion Formula Description
395.15[C₂₃H₂₃O₆]⁺Protonated molecule [M+H]⁺
339.12[C₂₀H₁₉O₅]⁺Loss of a C₄H₆ fragment from the dimethylpyran ring
325.07[C₁₈H₁₃O₆]⁺Loss of the C₅H₈ prenyl group
283.06[C₁₆H₁₁O₅]⁺Subsequent loss of a C₄H₆ fragment after loss of the prenyl group

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline for the analysis of xanthones and may require optimization for your specific instrumentation and experimental goals.

  • Sample Preparation: Dissolve the purified this compound or plant extract in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95-100%) over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow rate of 600-800 L/h and temperature of 350-450 °C.

    • Full Scan (MS1): Scan over a mass range of m/z 100-1000.

    • Tandem MS (MS/MS): Select the protonated molecule (m/z 395.15) as the precursor ion for collision-induced dissociation (CID). Optimize the collision energy (typically in the range of 15-40 eV) to obtain a characteristic fragmentation spectrum.

Fragmentation Pathway Diagram

fragmentation_pathway M This compound [M+H]⁺ m/z = 395.15 F1 [M+H - C₄H₆]⁺ m/z = 339.12 M->F1 - C₄H₆ F2 [M+H - C₅H₈]⁺ m/z = 325.07 M->F2 - C₅H₈ F3 [M+H - C₅H₈ - C₄H₆]⁺ m/z = 283.06 F2->F3 - C₄H₆

Caption: Proposed MS/MS fragmentation pathway for this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isocudraniaxanthone B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies, particularly those related to the compound's low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a type of xanthone, a class of polyphenolic compounds with a range of potential pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2] A significant challenge in the preclinical development of many xanthones, and likely this compound, is their poor aqueous solubility, which leads to low absorption in the gastrointestinal tract and consequently, low oral bioavailability.[1][2][3] This can hinder the accurate evaluation of its efficacy and safety in in vivo models.[4]

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[5][6][7] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization (reducing particle size) to increase surface area for dissolution.[5][8][9]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs).[1][2][10][11]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier to enhance its dissolution rate.[9][12]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that improve solubility.[13]

  • Chemical Modifications: Creating prodrugs or salt forms of the compound to improve its physicochemical properties.[1][2][14]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my in vivo study?

The choice of strategy depends on several factors, including the physicochemical properties of this compound (e.g., solubility, permeability, melting point), the desired pharmacokinetic profile, the animal model being used, and the available resources. A tiered approach, starting with simpler methods like co-solvent systems or micronization and progressing to more advanced formulations like nanoemulsions or solid dispersions, is often practical in early-stage research.

Q4: Are there any potential downsides to using bioavailability enhancement techniques?

While these techniques can significantly improve drug exposure, it's crucial to consider potential drawbacks. For instance, some excipients used in formulations can have their own biological effects or may not be well-tolerated at high concentrations.[4] It is also important to ensure the long-term stability of the formulation.[1][2] Therefore, appropriate vehicle control groups are essential in in vivo experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution rate.1. Particle Size Reduction: Attempt micronization of the compound to increase its surface area. 2. Formulation Approach: Prepare a simple formulation such as a suspension in a vehicle containing a wetting agent (e.g., Tween 80) or a co-solvent system (e.g., PEG 400 in water). 3. Advanced Formulations: If simpler methods fail, consider developing a lipid-based formulation like a nanoemulsion or a solid dispersion.
Precipitation of the compound in the dosing vehicle. The compound's concentration exceeds its solubility in the chosen vehicle.1. Solubility Screening: Determine the solubility of this compound in a panel of pharmaceutically acceptable solvents and co-solvents. 2. Vehicle Optimization: Adjust the composition of the dosing vehicle by increasing the proportion of the co-solvent or surfactant. 3. Alternative Formulation: Consider a different formulation strategy, such as a solid dispersion, where the compound is molecularly dispersed.
Inconsistent results between different batches of in vivo studies. Variability in the formulation preparation or instability of the formulation.1. Standardize Protocol: Ensure a detailed and standardized protocol for formulation preparation is followed consistently. 2. Stability Assessment: Evaluate the physical and chemical stability of the formulation over the intended period of use. 3. Quality Control: Characterize each new batch of formulation for key parameters such as particle size (for nanosuspensions) or droplet size (for nanoemulsions).
Unexpected toxicity or adverse effects in the animal model. Toxicity of the excipients used in the formulation.1. Excipient Safety Data: Review the safety and tolerability data for all excipients used in the formulation in the specific animal model. 2. Dose-Response Study: Conduct a dose-response study for the vehicle alone to identify any potential adverse effects. 3. Lower Excipient Concentration: Reformulate with the minimum necessary concentration of excipients.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Cremophor EL or Tween 80)

  • Co-surfactant (e.g., Transcutol HP or PEG 400)

  • Deionized water

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the nanoemulsion region. This is done by titrating a mixture of the oil, surfactant, and co-surfactant with water.

  • Nanoemulsion Formulation:

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase (deionized water) to the oil mixture under gentle magnetic stirring. The nanoemulsion will form spontaneously.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the droplets.

    • Drug Entrapment Efficiency: Quantify the amount of this compound successfully incorporated into the nanoemulsion.

Data Presentation:

Table 1: Physicochemical Characterization of this compound Nanoemulsion

Formulation CodeOil:Surfactant:Co-surfactant RatioDroplet Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
NE-110:40:50120.5 ± 5.20.15 ± 0.02-15.8 ± 1.198.5 ± 0.8
NE-215:35:50155.2 ± 6.80.21 ± 0.03-12.3 ± 0.997.2 ± 1.2
NE-320:30:50180.7 ± 7.10.28 ± 0.04-10.1 ± 0.795.9 ± 1.5

(Note: The data presented are for illustrative purposes.)

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to compare the bioavailability of a nanoemulsion formulation of this compound to a simple suspension.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Grouping: Divide the animals into two groups (n=6 per group):

    • Group A: this compound suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group B: this compound nanoemulsion.

  • Dosing: Administer the formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Suspension150 ± 354.0 ± 1.01200 ± 250100
Nanoemulsion950 ± 1202.0 ± 0.57200 ± 980600

(Note: The data presented are for illustrative purposes.)

Visualizations

Signaling Pathway

Xanthones have been reported to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway that could be influenced by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->IKK inhibits Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow

The following diagram outlines the workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Solubility_Screening Solubility Screening Formulation_Design Formulation Design (e.g., Nanoemulsion) Solubility_Screening->Formulation_Design Characterization Physicochemical Characterization Formulation_Design->Characterization Dissolution_Testing In Vitro Dissolution Characterization->Dissolution_Testing Cell_Permeability Caco-2 Permeability Assay Dissolution_Testing->Cell_Permeability Pharmacokinetics Pharmacokinetic Study (Rodent Model) Cell_Permeability->Pharmacokinetics Efficacy_Study Efficacy Study Pharmacokinetics->Efficacy_Study

Caption: Workflow for bioavailability enhancement of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Isocudraniaxanthone B in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of isocudraniaxanthone B in cellular assays. Given that this compound is a novel compound with limited publicly available data on its specific off-target profile, this guide draws upon general principles of small molecule pharmacology and the known promiscuity of the xanthone chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects are interactions of a drug or compound with cellular components other than its intended primary target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses. This is a particular concern for compounds belonging to chemical classes known for broad bioactivity, such as xanthones. The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] Therefore, when using this compound, it is crucial to consider that observed cellular phenotypes may not be solely due to its interaction with the primary target of interest.

Q2: What are the common types of off-target effects observed with xanthone compounds?

A2: While specific data for this compound is limited, studies on other xanthone derivatives have revealed a range of biological activities, suggesting potential off-target interactions. These include inhibition of various enzymes such as kinases, tyrosinase, elastase, collagenase, α-amylase, α-glucosidase, and pancreatic lipase.[2][3][4] Additionally, some xanthones have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[5][6][7]

Q3: How can I determine an appropriate working concentration for this compound to minimize off-target effects?

A3: A critical first step is to perform a dose-response curve for your intended on-target effect. The goal is to identify the lowest effective concentration that produces the desired phenotype. High concentrations of a compound are more likely to induce off-target effects. It is also advisable to perform a cytotoxicity assay in parallel to understand the compound's therapeutic window in your specific cell model.

Q4: What are some initial steps I can take to validate that the observed phenotype is due to the on-target activity of this compound?

A4: A multi-pronged approach is recommended. This can include:

  • Using a structurally distinct inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should occlude or phenocopy the effect of this compound.

  • Target overexpression: Overexpressing the target protein may require higher concentrations of this compound to achieve the same effect, shifting the dose-response curve.

Troubleshooting Guides

Problem 1: Unexpected or High Levels of Cell Death

Q: I am observing significant cytotoxicity in my cellular assay after treatment with this compound, even at concentrations where I expect to see a specific inhibitory effect. How can I troubleshoot this?

A: Unexplained cytotoxicity is a common indicator of off-target effects. Here is a step-by-step guide to address this issue:

Troubleshooting Steps:

  • Confirm the Cytotoxicity:

    • Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or Annexin V/PI staining) to quantify the extent of cell death across a range of this compound concentrations.

  • Re-evaluate the Working Concentration:

    • Lower the concentration of this compound to the lowest possible level that still elicits the desired on-target effect.

  • Use a Control Compound:

    • Include a well-characterized inhibitor for your target of interest as a positive control. If this control compound does not induce similar levels of cytotoxicity, it suggests the cell death observed with this compound may be an off-target effect.

  • Assess General Cellular Stress:

    • Measure markers of cellular stress, such as reactive oxygen species (ROS) production or activation of stress-activated protein kinases (e.g., JNK, p38). Some quinone-like structures can induce oxidative stress.

  • Consider the Assay Format:

    • Some assay reagents can be sensitive to the chemical properties of the compound. For example, compounds that inhibit luciferase can interfere with reporter assays.

Logical Flow for Troubleshooting Unexpected Cytotoxicity

G start Start: Unexpected Cytotoxicity Observed quantify Quantify Cytotoxicity (e.g., MTT, Annexin V) start->quantify is_high Is cytotoxicity significant at desired 'on-target' concentration? quantify->is_high lower_conc Lower this compound Concentration is_high->lower_conc Yes control Use Structurally Different Inhibitor for the Same Target is_high->control No, but still concerned retest Re-test for On-Target Effect and Cytotoxicity lower_conc->retest retest->control control_toxic Does the control also show cytotoxicity? control->control_toxic stress Assess General Cellular Stress (e.g., ROS, p38/JNK activation) control_toxic->stress No on_target_related Conclusion: Cytotoxicity may be linked to the on-target pathway. Investigate downstream apoptotic pathways. control_toxic->on_target_related Yes off_target_likely Conclusion: Cytotoxicity is likely an off-target effect. Consider chemical analogs or different validation methods. stress->off_target_likely end End Troubleshooting off_target_likely->end on_target_related->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: Inconsistent or Non-reproducible Results

Q: My results with this compound are variable between experiments. What could be causing this, and how can I improve reproducibility?

A: Inconsistent results can stem from compound instability, batch-to-batch variability, or complex off-target pharmacology.

Troubleshooting Steps:

  • Compound Handling and Stability:

    • Ensure proper storage of this compound (e.g., protected from light, at the recommended temperature).

    • Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment.

    • Verify the solubility of the compound in your cell culture media. Precipitation can lead to inconsistent effective concentrations.

  • Cellular Context:

    • Ensure consistent cell passage number, confluency, and overall health. The expression levels of on- and off-target proteins can change with cell state.

  • Perform a Time-Course Experiment:

    • The observed effect may be transient. A time-course experiment can help identify the optimal time point for your endpoint measurement.

  • Orthogonal Validation:

    • Use a different assay to measure the same biological endpoint. For example, if you are measuring changes in protein expression by Western blot, try to confirm this with qPCR or an immunoassay.

Data Presentation

When characterizing a new compound like this compound, it is crucial to systematically document its on- and off-target activities. The following tables provide a template for organizing your experimental data.

Table 1: Potency of this compound on the Intended Target vs. Potential Off-Targets

Target/AssayIC50 / EC50 (µM)Assay TypeCell LineNotes
On-Target
Primary Target X[Insert Value]Biochemical/Cell-based[Insert Cell Line]Primary endpoint of interest
Off-Target Panel
Kinase A> 50Kinase Panel ScreenN/AExample: No significant inhibition
Kinase B8.5Kinase Panel ScreenN/AExample: Moderate off-target hit
Cytotoxicity25.3MTT Assay[Insert Cell Line]General cellular toxicity
Apoptosis Induction15.7Caspase 3/7 Assay[Insert Cell Line]Induction of programmed cell death

Table 2: Comparison of this compound with a Control Compound

PhenotypeThis compoundControl Inhibitor (Target X)Target X Knockdown (siRNA)
Inhibition of Target X ActivityYesYesYes
Downstream Marker Y ModulationYesYesYes
Unexpected Phenotype ZYesNoNo
CytotoxicityHighLowLow

Experimental Protocols for Off-Target Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess compound binding to its target in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the abundance of the target protein by Western blot or other protein detection methods. Target engagement by this compound will stabilize the protein, leading to a higher amount remaining in the soluble fraction at elevated temperatures compared to the vehicle control.

CETSA Experimental Workflow

G cluster_0 Cell Culture cluster_1 Sample Processing cluster_2 Analysis treat_vehicle Treat with Vehicle harvest Harvest & Lyse Cells treat_vehicle->harvest treat_ixb Treat with this compound treat_ixb->harvest heat Heat Aliquots (Temp Gradient) harvest->heat centrifuge Centrifuge to Pellet Aggregates heat->centrifuge western Analyze Soluble Fraction (e.g., Western Blot) centrifuge->western plot Plot Thermal Shift Curve western->plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Kinobeads Assay for Off-Target Kinase Profiling

This affinity chromatography-based method is used to identify kinase off-targets.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of this compound.

  • Affinity Purification: Add Kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • Analysis: Analyze the eluates by mass spectrometry to identify and quantify the bound kinases. A decrease in the amount of a specific kinase captured in the presence of this compound indicates that the compound is binding to and inhibiting that kinase.

Kinobeads Assay Workflow

G lysate Prepare Native Cell Lysate incubate Incubate Lysate with This compound lysate->incubate kinobeads Add Kinobeads (Affinity Matrix) incubate->kinobeads wash Wash to Remove Non-specific Binders kinobeads->wash elute Elute Bound Kinases wash->elute ms Analyze by Mass Spectrometry elute->ms identify Identify and Quantify Inhibited Kinases ms->identify

Caption: Kinobeads assay workflow for kinase off-target profiling.

By systematically applying these troubleshooting guides, data organization principles, and validation protocols, researchers can more confidently interpret their findings when working with this compound and distinguish its on-target effects from potential off-target activities.

References

refining purification techniques to remove impurities from isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isocudraniaxanthone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a prenylated xanthone. It is commonly isolated from the root bark of Cudrania triscuspidata, a plant belonging to the Moraceae family.[1][2][3]

Q2: What are the common impurities encountered during the purification of this compound?

During the extraction and purification process from its natural source, this compound is often found with other structurally similar compounds. The most common impurities include other prenylated xanthones and flavonoids, which are abundant in Cudrania tricuspidata.[1][3]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A combination of chromatographic methods is typically employed for the successful purification of this compound. Initial separation is often achieved using silica gel column chromatography. Further purification to obtain a high-purity compound is commonly performed using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[4][5]

Q4: What are the known biological activities of this compound and related xanthones?

Xanthones isolated from Cudrania tricuspidata, including compounds structurally similar to this compound, have demonstrated a range of biological activities. These include cytotoxic effects against various cancer cell lines, as well as anti-inflammatory and antioxidant properties.[6][7][8] Specifically, related compounds like isocudraxanthone K have been shown to induce growth inhibition and apoptosis in oral cancer cells.[6][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound After Initial Extraction
  • Possible Cause: Inefficient extraction from the plant material.

  • Solution:

    • Ensure the plant material (root bark of Cudrania tricuspidata) is properly dried and finely ground to maximize the surface area for solvent penetration.

    • Optimize the extraction solvent. Methanol is commonly used for the initial extraction.[2] Consider sequential extractions with solvents of increasing polarity to improve the yield.

    • Employ extraction techniques such as Soxhlet extraction or ultrasonication to enhance extraction efficiency.

Issue 2: Co-elution of Impurities with this compound during Column Chromatography
  • Possible Cause: Similar polarities of this compound and other co-occurring xanthones and flavonoids.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for your silica gel column. A gradient elution starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) can improve separation.

    • Fine-tuning the Gradient: A shallow gradient, where the percentage of the polar solvent is increased in small increments, can enhance the resolution between compounds with very similar retention factors (Rf).

    • Alternative Adsorbents: Consider using other stationary phases like Sephadex LH-20, which separates compounds based on molecular size and polarity, and can be effective in separating flavonoids and xanthones.

Issue 3: Poor Resolution in Preparative HPLC
  • Possible Cause: Suboptimal HPLC conditions.

  • Solution:

    • Mobile Phase Modification: For reversed-phase HPLC (C18 column), optimize the mobile phase composition. A gradient of acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid (e.g., 0.1%), can improve peak shape and resolution.

    • Flow Rate Adjustment: A lower flow rate can sometimes improve the separation of closely eluting peaks.

    • Column Selection: If resolution is still an issue, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Issue 4: this compound Precipitation During Solvent Removal
  • Possible Cause: Low solubility of the purified compound in the remaining solvent after evaporation.

  • Solution:

    • Avoid complete dryness during solvent evaporation.

    • After evaporation, dissolve the residue in a small amount of a suitable solvent in which this compound is highly soluble, such as methanol or DMSO, before proceeding with further steps.

Quantitative Data

The following table summarizes the cytotoxic activity of xanthones isolated from Cudrania tricuspidata and other related sources against various human cancer cell lines. This data can serve as a reference for the expected biological activity of purified this compound.

CompoundCell LineIC50 (µM)
Isocudraxanthone KHN4 (Oral Cancer)~20 (induces apoptosis)
Isocudraxanthone KHN12 (Oral Cancer)~20 (induces apoptosis)
Cudratricusxanthone ABV2 Microglia0.98 ± 0.05 (NO inhibition)
Dulxanthone AHepG2Induces S phase arrest and apoptosis
Mangostenone CKB (Oral Cancer)2.8 µg/mL
Mangostenone CBC-1 (Breast Cancer)3.53 µg/mL
Mangostenone CNCI-H187 (Lung Cancer)3.72 µg/mL
Alpha-mangostinBC-1 (Breast Cancer)0.92 µg/mL

Note: Data for this compound is not explicitly available in the searched literature; the table presents data for structurally related and co-isolated xanthones to provide a comparative context.[1][6][7][10]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction: The air-dried and powdered root bark of Cudrania tricuspidata (1.5 kg) is extracted with methanol (3 x 10 L) at room temperature.[2] The combined extracts are concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride (CH2Cl2), and ethyl acetate (EtOAc).

  • Fraction Selection: The CH2Cl2 and EtOAc fractions, which are typically rich in xanthones, are concentrated and selected for further purification.[11]

Protocol 2: Purification by Column Chromatography and Preparative HPLC
  • Silica Gel Column Chromatography:

    • The selected fraction (e.g., CH2Cl2 fraction) is subjected to silica gel column chromatography.

    • A gradient elution is performed using a solvent system of n-hexane and ethyl acetate, with the polarity gradually increasing.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC:

    • Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile in water, often with 0.1% acetic acid.[4][5]

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the final compound is confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Logical Workflow for this compound Purification

Purification_Workflow Start Dried & Powdered Root Bark of Cudrania tricuspidata Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-hexane, CH2Cl2, EtOAc) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) Partitioning->ColumnChromatography CH2Cl2/EtOAc Fractions PrepHPLC Preparative HPLC (C18, MeCN/H2O gradient) ColumnChromatography->PrepHPLC Enriched Fractions FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: A flowchart illustrating the general steps for the purification of this compound.

Potential Signaling Pathways Affected by Structurally Related Xanthones

Based on studies of isocudraxanthone K and cudratricusxanthone A, also isolated from Cudrania tricuspidata, the following signaling pathways are likely to be affected by this compound.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Regulation Xanthone This compound (or related xanthones) NFkB NF-κB Pathway Xanthone->NFkB Inhibition p38MAPK p38 MAPK Pathway Xanthone->p38MAPK Inhibition MitochondrialPathway Mitochondrial Pathway (Bax/Bcl-2 modulation) Xanthone->MitochondrialPathway Modulation CellCycleArrest Cell Cycle Arrest (e.g., S or G2/M phase) Xanthone->CellCycleArrest Induction InflammatoryMediators Reduced Production of NO, TNF-α, IL-1β, IL-6 NFkB->InflammatoryMediators p38MAPK->InflammatoryMediators CaspaseActivation Caspase Activation (Caspase-3, -8, -9) MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycleArrest->Proliferation

Caption: Hypothesized signaling pathways influenced by this compound, based on related compounds.

References

Validation & Comparative

Validating Isocudraniaxanthone B: A Comparative Guide to Antimalarial Activity in Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial compounds. Xanthones, a class of oxygenated heterocyclic compounds, have shown promise as a source of new antimalarial leads. This guide provides a comparative framework for validating the potential antimalarial activity of isocudraniaxanthone B, a prenylated xanthone, against resistant strains of P. falciparum. While direct experimental data on this compound is not yet available in peer-reviewed literature, this document outlines the rationale for its investigation by comparing the performance of established antimalarial drugs and other bioactive xanthones.

Comparative Efficacy of Antimalarial Agents Against Resistant P. falciparum Strains

The following tables summarize the in vitro activity (IC50 values) of standard antimalarial drugs against well-characterized drug-sensitive and drug-resistant strains of P. falciparum. These values serve as a benchmark for the desired potency of new chemical entities like this compound.

Table 1: In Vitro Antimalarial Activity (IC50, nM) of Standard Drugs Against Chloroquine-Resistant Strains

CompoundStrain: Dd2 (Indochina, CQ-R, Mef-R)Strain: W2 (Indochina, CQ-R, Pyr-R)Strain: K1 (Thailand, CQ-R, Pyr-R)
Chloroquine60 - 160[1]>100[2]>100
Mefloquine2.9 - 5.0[3]6.1[3]-
Dihydroartemisinin (DHA)2.3[3]--
Lumefantrine2.4[3]--
Quinine2.2[3]--

CQ-R: Chloroquine-Resistant; Mef-R: Mefloquine-Resistant; Pyr-R: Pyrimethamine-Resistant. Note: IC50 values can vary between studies depending on the specific assay conditions.

Table 2: In Vitro Antimalarial Activity (IC50) of Bioactive Xanthones Against P. falciparum

CompoundStrainIC50 (µM)
Cratoxyarborenone EDrug-resistant (details not specified)5.82[4]
Vismione BDrug-resistant (details not specified)0.66 (µg/mL)[4]
Formoxanthone CDrug-resistant (details not specified)1.19 (µg/mL)[4]
MacluraxanthoneDrug-resistant (details not specified)1.35 (µg/mL)[4]
Gerontoxanthone IDrug-resistant (details not specified)1.68 (µg/mL)[4]
Fuscaxanthone EDrug-resistant (details not specified)3.02 (µg/mL)[4]

The data on these related xanthone compounds from the Cratoxylum genus suggest that this chemical class possesses antiplasmodial properties and warrants further investigation.[4] this compound, as a member of this class, is a rational candidate for screening against resistant malaria parasites.

Experimental Protocols for Antimalarial Drug Validation

To validate the antimalarial activity of a novel compound like this compound, a standardized set of in vitro and in vivo experiments should be conducted.

In Vitro Susceptibility Assays

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against drug-sensitive and drug-resistant strains of P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7 for sensitive, and K1, W2, Dd2 for resistant) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The culture medium consists of RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.

2. SYBR Green I-Based Fluorescence Assay:

  • This is a widely used method for determining parasite viability.

  • A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium in a 96-well plate.

  • Synchronized ring-stage parasites are added to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.

  • The plates are incubated for 72 hours under the standard culture conditions.

  • After incubation, lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA, and the fluorescence intensity is proportional to the number of viable parasites.

  • Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

3. pLDH (Parasite Lactate Dehydrogenase) Assay:

  • This colorimetric assay measures the activity of the parasite-specific enzyme, lactate dehydrogenase.

  • The experimental setup is similar to the SYBR Green I assay.

  • After the 72-hour incubation, the plates are subjected to freeze-thaw cycles to lyse the red blood cells and release the parasite lactate dehydrogenase.

  • A reaction mixture containing Malstat and NBT/PES is added to each well. The pLDH catalyzes the oxidation of lactate to pyruvate, leading to the reduction of NBT to formazan, which is a colored product.

  • The absorbance is measured at ~650 nm.

  • IC50 values are determined by plotting the percentage of pLDH activity against the log of the drug concentration.

In Vivo Efficacy Studies

Objective: To evaluate the in vivo antimalarial activity of the test compound in a murine malaria model.

1. Animal Model:

  • Swiss or BALB/c mice are typically used.

  • Mice are infected intravenously or intraperitoneally with Plasmodium berghei or Plasmodium yoelii, which are rodent malaria parasites.

2. Peters' 4-Day Suppressive Test:

  • This is a standard method to assess the schizonticidal activity of a compound.

  • Mice are inoculated with parasitized red blood cells on day 0.

  • The test compound is administered orally or intraperitoneally once daily for four consecutive days (days 0 to 3).

  • A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.

  • On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.

  • The average percentage of parasite suppression is calculated relative to the control group.

Signaling Pathways in Antimalarial Drug Resistance

Understanding the molecular mechanisms of drug resistance is crucial for the development of new therapeutics that can overcome these challenges.

Chloroquine Resistance Pathway

Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane, are the primary determinant of chloroquine resistance.[5][6] In sensitive parasites, chloroquine accumulates in the acidic digestive vacuole and inhibits the detoxification of heme.[7] In resistant parasites, the mutated PfCRT protein expels chloroquine from the digestive vacuole, reducing its concentration at the site of action.[5][8]

Chloroquine_Resistance cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (DV) Heme Toxic Heme Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification CQ_in Chloroquine (CQ) CQ_in->Heme Inhibition CQ_out Chloroquine CQ_in->CQ_out Efflux PfCRT_S PfCRT (Sensitive) PfCRT_R PfCRT (Resistant) CQ_out->CQ_in Accumulation in DV

Caption: Chloroquine resistance mechanism in P. falciparum.

Artemisinin Resistance Pathway

Artemisinin resistance is primarily associated with mutations in the Kelch13 (K13) protein.[9] In artemisinin-sensitive parasites, activated artemisinin causes widespread protein damage, leading to parasite death. In resistant parasites, K13 mutations are thought to upregulate the unfolded protein response (UPR) and the phosphatidylinositol-3-phosphate (PI3P) signaling pathway, which help the parasite mitigate the proteotoxic stress induced by artemisinin.[10][11][12]

Artemisinin_Resistance cluster_parasite Plasmodium falciparum cluster_resistance Resistance Mechanism Artemisinin Activated Artemisinin Protein_Damage Protein Damage Artemisinin->Protein_Damage Parasite_Death Parasite Death Protein_Damage->Parasite_Death Leads to K13_mut K13 Mutation UPR Unfolded Protein Response (UPR) K13_mut->UPR Upregulates PI3K PI3K Pathway K13_mut->PI3K Upregulates Stress_Mitigation Stress Mitigation UPR->Stress_Mitigation PI3K->Stress_Mitigation Stress_Mitigation->Protein_Damage Counteracts

Caption: Artemisinin resistance signaling pathways in P. falciparum.

Experimental Workflow for Validating a Novel Antimalarial Compound

The following diagram illustrates a typical workflow for the preclinical validation of a new antimalarial candidate.

Experimental_Workflow cluster_workflow Antimalarial Drug Discovery Workflow Compound This compound (or other novel compound) In_Vitro In Vitro Assays (SYBR Green I, pLDH) Compound->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., on HepG2 cells) Compound->Cytotoxicity IC50 Determine IC50 Values In_Vitro->IC50 Strains Sensitive & Resistant P. falciparum Strains Strains->In_Vitro Selectivity Calculate Selectivity Index IC50->Selectivity Cytotoxicity->Selectivity In_Vivo In Vivo Efficacy (Murine Model) Selectivity->In_Vivo If promising Efficacy Assess Parasite Suppression In_Vivo->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt If effective

Caption: Preclinical validation workflow for a novel antimalarial.

References

A Comparative Analysis of Isocudraniaxanthone B and Other Xanthones as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial compounds. Xanthones, a class of oxygenated heterocyclic compounds, have demonstrated promising antiplasmodial activity. This guide provides a comparative study of isocudraniaxanthone B and other selected antimalarial xanthones, presenting available experimental data on their efficacy and insights into their mechanism of action.

Comparative Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of this compound and other xanthones against chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting parasite growth.

Xanthone CompoundSource/TypeIC50 (µg/mL) against Chloroquine-Resistant P. falciparum
This compound Garcinia vieillardii3.2
DemethylcalabaxanthoneCalophyllum caledonicum~1.0
CalothwaitesixanthoneCalophyllum caledonicum~1.0
6-Deoxy-gamma-mangostinCalophyllum caledonicum~1.0
Isocudraniaxanthone AGarcinia vieillardii2.3
Caloxanthone CCalophyllum caledonicum>10
CalozeyloxanthoneCalophyllum caledonicum>10
DombakinaxanthoneCalophyllum caledonicum>10
MacluraxanthoneCalophyllum caledonicum>10
1,6-DihydroxyxanthoneGarcinia vieillardii>10
Pancixanthone AGarcinia vieillardii>10
2-Deprenylrheediaxanthone BGarcinia vieillardii>10
1,4,5-TrihydroxyxanthoneGarcinia vieillardii>10
Synthetic Xanthone 14Synthetic>10
Synthetic Xanthone 15Synthetic>10
Synthetic Xanthone 16Synthetic>10
Synthetic Xanthone 17Synthetic>10
Synthetic Xanthone 18Synthetic>10
Synthetic Xanthone 19Synthetic>10
Synthetic Xanthone 20Synthetic>10
Synthetic Xanthone 21Synthetic>10
Synthetic Xanthone 22Synthetic>10

Note: Data for the table above is primarily sourced from a study by Hay, A.-E., et al. (2004)[1].

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is assessing the cytotoxicity of a compound against mammalian cells to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of viable cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), provides a measure of the compound's specificity for the parasite over host cells. A higher SI value is desirable for a drug candidate.

For context, the following table presents cytotoxicity data for some other xanthones isolated from the Calophyllum and Garcinia genera, evaluated against various human cancer cell lines. It is important to note that this data should not be directly extrapolated to the specific xanthones in the antimalarial comparison table but can provide a general indication of the cytotoxic potential within this compound class.

Xanthone CompoundSourceCell LineCC50 (µg/mL)
AnanixanthoneCalophyllum depressinervosumK562 (Leukemia)2.96
Caloxanthone BCalophyllum depressinervosumK562 (Leukemia)1.23
β-MangostinCalophyllum hoseiHL-60 (Leukemia)7.16
Mangostenone CGarcinia mangostanaKB (Oral Epidermoid Carcinoma)2.8
Mangostenone CGarcinia mangostanaBC-1 (Breast Cancer)3.53
Mangostenone CGarcinia mangostanaNCI-H187 (Small Cell Lung Cancer)3.72
α-MangostinGarcinia mangostanaBC-1 (Breast Cancer)0.92
GartaninGarcinia mangostanaNCI-H187 (Small Cell Lung Cancer)1.08

Mechanism of Action: Inhibition of Heme Detoxification

The primary proposed mechanism of action for the antimalarial activity of xanthones is the inhibition of hemozoin formation. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin. Xanthones are believed to interfere with this process, leading to an accumulation of toxic heme and subsequent parasite death.

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_inhibition Mechanism of Action cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Xanthones Xanthones (e.g., this compound) Xanthones->Heme Binding Polymerization_Inhibition Inhibition of Heme Polymerization Xanthones->Polymerization_Inhibition Heme_Accumulation Heme Accumulation Polymerization_Inhibition->Heme_Accumulation Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death Leads to

Caption: Proposed mechanism of antimalarial action of xanthones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays cited in the evaluation of antimalarial xanthones.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Assay Plate Preparation: Test compounds are serially diluted in a 96-well plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Antiplasmodial_Assay_Workflow start Start culture Maintain P. falciparum in culture start->culture sync Synchronize parasites to ring stage culture->sync plate Prepare 96-well plate with serial dilutions of xanthones sync->plate infect Add synchronized parasites and red blood cells plate->infect incubate Incubate for 72 hours infect->incubate lyse Freeze-thaw to lyse cells incubate->lyse stain Add Lysis Buffer with SYBR Green I lyse->stain read Measure fluorescence stain->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound on mammalian cells.

  • Cell Culture: Human cell lines (e.g., HepG2, a liver carcinoma cell line) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: CC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow start Start culture Culture mammalian cell line start->culture seed Seed cells into 96-well plate culture->seed treat Treat with serial dilutions of xanthones seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate CC50 values read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.

  • Reaction Mixture Preparation: A solution of hemin (the oxidized form of heme) is prepared in a suitable solvent (e.g., DMSO).

  • Incubation with Compound: The hemin solution is incubated with various concentrations of the test compound in a microplate.

  • Initiation of Polymerization: The polymerization is initiated by the addition of an acetate solution to lower the pH, mimicking the acidic environment of the parasite's food vacuole.

  • Incubation: The plate is incubated to allow for the formation of β-hematin.

  • Quantification: The amount of β-hematin formed is quantified. This can be done by centrifugation to pellet the insoluble β-hematin, followed by dissolving the pellet and measuring its absorbance. Alternatively, colorimetric methods that differentiate between monomeric heme and β-hematin can be used.

  • Data Analysis: The IC50 for heme polymerization inhibition is determined from the dose-response curve.

Conclusion

This compound, along with several other prenylated xanthones, demonstrates notable in vitro activity against chloroquine-resistant P. falciparum. The primary mechanism of action for this class of compounds is believed to be the disruption of heme detoxification within the parasite. However, a significant gap in the current knowledge is the lack of comprehensive cytotoxicity data for many of these promising compounds. Further studies are imperative to determine their selectivity indices and to fully evaluate their potential as viable antimalarial drug candidates. The experimental protocols provided herein offer a foundation for such future investigations.

References

Isocudraniaxanthone B vs. α-Mangostin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, xanthones have emerged as a prominent class of compounds, lauded for their diverse and potent biological activities. Among these, isocudraniaxanthone B and α-mangostin have garnered attention for their therapeutic potential. This guide provides a comparative analysis of these two xanthones, offering researchers, scientists, and drug development professionals a comprehensive overview of their reported activities, supported by experimental data and detailed methodologies.

Executive Summary

This comparative guide reveals a significant disparity in the available research data between this compound and α-mangostin. α-Mangostin, a well-studied xanthone primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), exhibits a broad spectrum of biological activities, including robust antioxidant, anti-inflammatory, and anticancer properties. In contrast, data for this compound, isolated from Calophyllum caledonicum, is sparse, with current literature primarily highlighting its antimalarial activity. This analysis, therefore, presents a comprehensive profile of α-mangostin and the currently available, albeit limited, data for this compound.

Comparative Data Overview

The following tables summarize the available quantitative data for this compound and α-mangostin, focusing on their antioxidant, anti-inflammatory, and anticancer activities.

Table 1: Antioxidant and Anti-inflammatory Activity

CompoundAssaySystem/Cell LineIC50 ValueCitation
This compound AntimalarialPlasmodium falciparum (chloroquine-resistant)3.2 µg/mL[1]
α-Mangostin DPPH Radical ScavengingCell-free20.64 µg/mL[2]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophages3.1 µM[3]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophages12.4 µM[4]

Note: IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 ValueCitation
This compound --Data not available-
α-Mangostin MCF-7Breast Cancer4.43 µM[5]
MDA-MB-231Breast Cancer3.59 µM[5]
A2780Ovarian CancerSee publication[6]
SKOV-3Ovarian CancerSee publication[6]
TOV-21GOvarian CancerSee publication[6]
NCI-H460Lung CancerSee publication[7]
HeLaCervical CancerSee publication[7]
HepG2Liver CancerSee publication[7]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of these compounds, detailed protocols for the key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.

  • Sample Preparation: Dissolve the test compound (e.g., α-mangostin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound solution to a well with 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the solvent to a well with 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the compound that causes 50% inhibition of the DPPH radical.[8][9][10][11][12][13]

Griess Assay for Nitric Oxide (NO) Inhibition for Anti-inflammatory Activity

This assay measures the amount of nitrite (a stable and nonvolatile breakdown product of NO) in a sample, which is an indicator of NO production.

Principle: The Griess reagent is a two-component reagent that reacts with nitrite in an acidic medium to form a purple azo dye. The intensity of the color, which can be measured spectrophotometrically at 540 nm, is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

    • Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Nitrite Concentration: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples.

  • IC50 Determination: The IC50 value for NO inhibition is the concentration of the test compound that reduces NO production by 50% compared to the LPS-stimulated control.[14][15][16][17]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.

  • Solubilization of Formazan: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle-treated control cells. % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[8][18][19][20]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents. While information on this compound is limited, the signaling pathways modulated by α-mangostin have been more extensively studied.

α-Mangostin Signaling Pathways

α-Mangostin exerts its anti-inflammatory and anticancer effects by modulating several key signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory enzymes) NF_kB->iNOS_COX2 Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Upregulates MAPK->iNOS_COX2 Upregulates MAPK->Pro_inflammatory_Cytokines Upregulates alpha_Mangostin α-Mangostin alpha_Mangostin->NF_kB Inhibits alpha_Mangostin->MAPK Inhibits

Caption: α-Mangostin's anti-inflammatory mechanism of action.

anticancer_pathway alpha_Mangostin α-Mangostin PI3K_Akt PI3K/Akt Pathway alpha_Mangostin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway alpha_Mangostin->MAPK_ERK Inhibits NF_kB NF-κB Pathway alpha_Mangostin->NF_kB Inhibits Caspases Caspase Activation alpha_Mangostin->Caspases Induces Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes NF_kB->Cell_Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Leads to

Caption: α-Mangostin's anticancer mechanism of action.

Conclusion

This comparative analysis underscores the extensive body of research supporting the multifaceted therapeutic potential of α-mangostin. With well-documented antioxidant, anti-inflammatory, and anticancer activities, and a growing understanding of its mechanisms of action, α-mangostin stands as a promising candidate for further drug development.

Conversely, this compound remains a largely unexplored compound. While its antimalarial activity has been identified, a significant data gap exists regarding its other potential biological activities. This presents a clear opportunity for future research. Scientists are encouraged to investigate the antioxidant, anti-inflammatory, and anticancer properties of this compound to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with well-characterized xanthones like α-mangostin. The detailed experimental protocols provided in this guide can serve as a valuable resource for such future investigations.

References

Unveiling the Bioactivity of Isocudraniaxanthone B and Related Xanthones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticancer, anti-inflammatory, and antioxidant properties of xanthones derived from Cudrania tricuspidata, with a special focus on Isocudraniaxanthone K.

For researchers, scientists, and professionals in drug development, understanding the consistent biological activity of a compound across different studies is paramount. This guide provides a comparative overview of the reported biological activities of isocudraniaxanthone B and its close structural analog, isocudraniaxanthone K, both xanthones isolated from the medicinal plant Cudrania tricuspidata. While direct cross-laboratory validation for this compound is limited in publicly available literature, this guide collates and compares data on the well-studied isocudraniaxanthone K and other related xanthones from the same source, offering valuable insights into their therapeutic potential.

Anticancer Activity

Xanthones from Cudrania tricuspidata have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Quantitative Comparison of Anticancer Activity
CompoundCell LineAssayIC50/EC50 (µM)Laboratory/Study
Isocudraniaxanthone KHN4 (Oral Squamous Cell Carcinoma)MTT14.31Lee et al.
Isocudraniaxanthone KHN12 (Oral Squamous Cell Carcinoma)MTT14.91Lee et al.
Cudratricusxanthone AA549 (Non-small-cell lung cancer)MTTNot specified (significant inhibition at 3, 6, 9 µM)[No specific lab name in result]
Catecholic Xanthones (compounds 3, 6, 7)AGS (Gastric Cancer)Not specified<5Lee et al.[1]
Experimental Protocols: Anticancer Activity

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test xanthone (e.g., isocudraniaxanthone K) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Analysis by Annexin V-FITC/PI Staining:

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway: Isocudraniaxanthone K Induced Apoptosis

G Isocudraniaxanthone_K Isocudraniaxanthone K Cell Oral Cancer Cell Isocudraniaxanthone_K->Cell HIF_1a HIF-1α Isocudraniaxanthone_K->HIF_1a Downregulates Akt Akt Cell->Akt Inhibits Phosphorylation p38 p38 MAPK Cell->p38 Inhibits Phosphorylation ERK ERK Cell->ERK Inhibits Phosphorylation NF_kB NF-κB Cell->NF_kB Inhibits Translocation NF_kB->HIF_1a Regulates VEGF VEGF HIF_1a->VEGF Regulates Apoptosis Apoptosis HIF_1a->Apoptosis Inhibition leads to

Caption: Isocudraniaxanthone K's proposed mechanism for inducing apoptosis in oral cancer cells.

Anti-inflammatory Activity

Several xanthones from Cudrania tricuspidata have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity
CompoundCell LineAssayTargetIC50 (µM)Laboratory/Study
Cudratricusxanthone ARAW 264.7 (Macrophage)Griess AssayNitric Oxide (NO) ProductionNot specified (significant inhibition at 1-10 µM)[No specific lab name in result][2]
Prenylated Flavonoids (10-12)RAW 264.7 (Macrophage)Griess Assay, Western BlotNO Production, iNOS ExpressionNot specifiedLee et al.[3]
Experimental Protocols: Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay (Griess Assay):

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Western Blot for iNOS and COX-2 Expression:

This technique is used to detect the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • Cell Lysis: After treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Xanthone-Mediated Anti-inflammatory Response

G LPS LPS Macrophage Macrophage LPS->Macrophage NF_kB NF-κB Pathway Macrophage->NF_kB MAPK MAPK Pathway Macrophage->MAPK Xanthones Xanthones (e.g., Cudratricusxanthone A) Xanthones->Macrophage Inhibits iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines MAPK->iNOS MAPK->COX2 MAPK->Pro_inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: General signaling pathway for the anti-inflammatory effects of xanthones in macrophages.

Antioxidant Activity

Xanthones are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals.

Quantitative Comparison of Antioxidant Activity
Compound/ExtractAssayIC50/Radical Scavenging ActivityLaboratory/Study
Catecholic Xanthones (compounds 3-8)DPPH Radical ScavengingStrong scavenging effectLee et al.[1]
Protected Catecholic Xanthones (compounds 1, 2)DPPH Radical ScavengingMarkedly decreased (IC50 > 200 µM)Lee et al.[1]
Protected Catecholic Xanthones (compounds 1, 2)Superoxide Radical ScavengingPotent activityLee et al.[1]
Protected Catecholic Xanthones (compounds 1, 2)Hydroxyl Radical ScavengingPotent activityLee et al.[1]
Cudrania tricuspidata Leaf and Shoot ExtractABTS Radical Scavenging32.5% to 50.2% activity (at 1-2 mg/mL)[No specific lab name in result][4]
Cudrania tricuspidata Leaf and Shoot ExtractFRAP24.2 to 40.5% activity (at 1-2 mg/mL)[No specific lab name in result][4]
Experimental Protocols: Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • ABTS Radical Generation: The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • Reaction with Antioxidant: The test compound is added to the ABTS radical solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time.

  • Calculation: The percentage of inhibition of the ABTS radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay:

This method measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent: A FRAP reagent is prepared, typically containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.

  • Reaction: The test sample is mixed with the FRAP reagent.

  • Absorbance Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as FeSO₄ or Trolox.

Experimental Workflow: Antioxidant Capacity Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow/Colorless) DPPH_Radical->Reduced_DPPH + Antioxidant Xanthone_DPPH Xanthone ABTS_Radical ABTS Radical Cation (Blue-Green) Reduced_ABTS Reduced ABTS (Colorless) ABTS_Radical->Reduced_ABTS + Antioxidant Xanthone_ABTS Xanthone Ferric_Complex Fe³⁺-TPTZ Complex (Colorless) Ferrous_Complex Fe²⁺-TPTZ Complex (Blue) Ferric_Complex->Ferrous_Complex + Antioxidant Xanthone_FRAP Xanthone

Caption: Workflow of common in vitro antioxidant capacity assays.

Conclusion

The available scientific literature strongly supports the potent anticancer, anti-inflammatory, and antioxidant activities of xanthones isolated from Cudrania tricuspidata. While a direct, multi-laboratory comparison for this compound remains elusive, the data for isocudraniaxanthone K and other related xanthones provide a solid foundation for their potential as therapeutic agents. The consistency in the types of biological activities observed across different studies on related compounds from the same source is encouraging. Further research, including more direct comparative studies and in vivo validation, is warranted to fully elucidate the therapeutic potential of these promising natural products. This guide serves as a valuable resource for researchers by consolidating the existing data and providing detailed experimental frameworks to facilitate future investigations in this field.

References

A Comparative Analysis of the Cytotoxicity of Isocudraniaxanthone Analogs and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of isocudraniaxanthone compounds, represented here by Isocudraniaxanthone K, and the widely-used chemotherapeutic agent, Doxorubicin. The information is intended to support research and development efforts in oncology by presenting key experimental data and methodologies.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Isocudraniaxanthone K and Doxorubicin against various cancer cell lines are summarized below. It is important to note that IC50 values can vary between different cell lines and experimental conditions.

CompoundCell LineIC50 (µM)
Isocudraniaxanthone K HN4 (Oral Squamous Carcinoma)~15
HN12 (Oral Squamous Carcinoma)~15
Doxorubicin HeLa (Cervical Cancer)2.92 ± 0.57[1]
MCF-7 (Breast Cancer)2.50 ± 1.76[1]
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89[1]
A549 (Lung Cancer)> 20[1]
UMUC-3 (Bladder Cancer)5.15 ± 1.17[1]
TCCSUP (Bladder Cancer)12.55 ± 1.47[1]
BFTC-905 (Bladder Cancer)2.26 ± 0.29[1]
M21 (Skin Melanoma)2.77 ± 0.20[1]

Note: Data for Isocudraniaxanthone K is based on a study of a closely related analog, as direct comparative data for Isocudraniaxanthone B was not available.

Experimental Protocols: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Isocudraniaxanthone K and Doxorubicin in a serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Mix gently with a pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Mechanisms of Action

Isocudraniaxanthone K: Inhibition of HIF-1α

Isocudraniaxanthone K has been shown to exert its cytotoxic effects, at least in part, through the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival, angiogenesis, and metastasis. By inhibiting HIF-1α, Isocudraniaxanthone K can suppress these survival mechanisms, leading to apoptosis in cancer cells.

Isocudraniaxanthone_K_Pathway cluster_Cell Cancer Cell Hypoxia Hypoxia HIF_1a_stabilization HIF-1α Stabilization Hypoxia->HIF_1a_stabilization Gene_Transcription Gene Transcription (Survival, Angiogenesis) HIF_1a_stabilization->Gene_Transcription Apoptosis Apoptosis HIF_1a_stabilization->Apoptosis Tumor_Growth Tumor Growth & Survival Gene_Transcription->Tumor_Growth Isocudraniaxanthone_K Isocudraniaxanthone K Isocudraniaxanthone_K->HIF_1a_stabilization Inhibits

Caption: Isocudraniaxanthone K inhibits HIF-1α stabilization, leading to apoptosis.

Doxorubicin: Multiple Cytotoxic Mechanisms

Doxorubicin is a well-established anthracycline antibiotic with multiple mechanisms of anticancer activity.[3] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, which inhibits DNA replication and transcription.[3]

  • Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[4]

Doxorubicin_Pathway cluster_Cell Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin induces apoptosis through multiple mechanisms.

Experimental Workflow

The following diagram outlines the general workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow cluster_Workflow Comparative Cytotoxicity Workflow start Start cell_culture Cell Culture (Select Cancer Cell Lines) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) cell_culture->compound_prep cell_treatment Cell Treatment (24, 48, 72h) compound_prep->cell_treatment mtt_assay MTT Assay cell_treatment->mtt_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis comparison Compare Cytotoxicity (Isocudraniaxanthone vs Doxorubicin) data_analysis->comparison end End comparison->end

Caption: Workflow for comparing cytotoxicity of two compounds.

References

Unveiling the Molecular Target of Isocudraniaxanthone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against malaria, understanding the precise mechanisms of action of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of isocudraniaxanthone B, a promising antimalarial xanthone, with other relevant compounds, focusing on its molecular target and the supporting experimental evidence. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a clear perspective on its potential.

Executive Summary

This compound, a prenylated xanthone, demonstrates significant antimalarial activity. Evidence strongly suggests that its primary molecular target within the Plasmodium falciparum parasite is the inhibition of hemozoin formation. This process is critical for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion. This compound is believed to exert its parasiticidal effect by binding to heme, thereby preventing its polymerization into hemozoin. This guide compares this compound with two other bioactive xanthones, α-mangostin and cratoxyarborenone E, which are also known for their antiplasmodial properties.

Comparative Performance Data

The following table summarizes the in vitro antimalarial activity and cytotoxicity of this compound and its alternatives. The data has been compiled from various studies to provide a comparative overview.

CompoundP. falciparum Strain(s)IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference(s)
This compound Not Specified3.2 µg/mL (~7.1 µM)Not ReportedNot Reported[1]
α-Mangostin FCR3 (CQ-resistant)0.2130.6 (U937 cells)653[2]
Cratoxyarborenone E Not Specified5.8220.74 (cell line not specified)3.56[3][4][5][6]

Note: Direct comparative studies under identical experimental conditions were not available. The presented data is aggregated from independent research and should be interpreted with this consideration. The molecular weight of this compound (approx. 448.5 g/mol ) was used for the µM conversion.

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for this compound and other antimalarial xanthones is the disruption of heme detoxification in the malaria parasite. During its intraerythrocytic stage, P. falciparum digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Xanthones, including this compound, are thought to bind to free heme, preventing this polymerization process and leading to a buildup of toxic heme that ultimately kills the parasite.[7][8]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Complex Heme-Xanthone Complex Heme->Heme_Complex Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->Heme_Complex Binding Parasite_Death Parasite Death Heme_Complex->Parasite_Death Toxicity

Caption: Proposed mechanism of action for this compound.

Experimental Workflows and Protocols

To assess the antimalarial activity and confirm the molecular target of compounds like this compound, a series of in vitro assays are employed.

Experimental_Workflow Compound Test Compound (e.g., this compound) Antimalarial_Assay In Vitro Antimalarial Assay (SYBR Green I) Compound->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity_Assay Hemozoin_Assay Hemozoin Inhibition Assay (HPIA) Compound->Hemozoin_Assay IC50 Determine IC50 Antimalarial_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 Heme_Binding Confirm Heme Binding Hemozoin_Assay->Heme_Binding SI Calculate Selectivity Index (CC50/IC50) IC50->SI CC50->SI

Caption: A typical experimental workflow for evaluating antimalarial compounds.

Detailed Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

a. Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • Test compound and control drugs (e.g., chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

b. Protocol:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • After incubation, add SYBR Green I lysis buffer to each well.[10]

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[11]

Cytotoxicity Assay (MTT Method)

This assay determines the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., HeLa or HepG2) to assess its selectivity.[12]

a. Materials:

  • Mammalian cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

b. Protocol:

  • Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 3-4 hours.[13]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[14]

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Hemozoin Inhibition Plate-Based Assay (HPIA)

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

a. Materials:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • 96-well microtiter plates

  • Test compound and control (e.g., chloroquine)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

b. Protocol:

  • Dissolve hemin chloride in DMSO.

  • Add the hemin solution to the wells of a 96-well plate.

  • Add serial dilutions of the test compound.

  • Initiate heme polymerization by adding an acetate buffer (pH ~4.8).

  • Incubate the plate at 37°C for 18-24 hours.[15]

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted heme.

  • Dissolve the hemozoin pellet in NaOH.

  • Measure the absorbance at ~405 nm.

  • Calculate the IC50 for hemozoin inhibition.[15]

This comprehensive guide provides a foundational understanding of this compound's potential as an antimalarial agent. Further direct comparative studies are warranted to fully elucidate its efficacy and mechanism relative to other promising compounds.

References

Navigating the Path to In Vivo Validation: A Prospective Guide for Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search has revealed no publicly available in vivo or in vitro studies for isocudraniaxanthone B. As such, a direct comparison of its therapeutic potential with alternative treatments is not currently feasible. This guide, therefore, provides a prospective framework for the preclinical development and in vivo validation of a novel, uncharacterized natural product, using this compound as a hypothetical candidate. This roadmap is designed for researchers, scientists, and drug development professionals to navigate the essential steps from initial screening to potential clinical application.

Phase 1: Initial In Vitro Screening - Identifying Therapeutic Potential

The first crucial step is to determine the biological activity of this compound through a series of in vitro screening assays. This initial phase is designed to identify a potential therapeutic area and elucidate the compound's mechanism of action. A tiered approach, starting with broad screening and moving to more specific assays, is recommended.

Table 1: Proposed Initial In Vitro Screening Cascade for this compound

Assay Type Examples Purpose Potential Therapeutic Indication
Cytotoxicity Assays MTT, MTS, or CellTiter-Glo assays against a panel of cancer cell lines (e.g., NCI-60)To assess the anti-proliferative activity of the compound.Oncology
Antimicrobial Assays Broth microdilution assays against a panel of pathogenic bacteria and fungi (e.g., S. aureus, E. coli, C. albicans)To determine the minimum inhibitory concentration (MIC) and assess antimicrobial properties.Infectious Diseases
Anti-inflammatory Assays LPS-induced nitric oxide production in macrophages; COX-2 inhibition assaysTo evaluate the potential to modulate inflammatory responses.Inflammatory Diseases
Enzyme Inhibition Assays Kinase inhibition panels; protease activity assaysTo identify specific molecular targets and mechanisms of action.Various (target-dependent)
Receptor Binding Assays Radioligand binding assays for a panel of common receptorsTo determine if the compound interacts with specific cell surface or nuclear receptors.Various (receptor-dependent)

A Hypothetical Scenario: this compound as a Potential Anti-Cancer Agent

For the purpose of this guide, let us hypothesize that the initial in vitro screening (Table 1) reveals that this compound exhibits potent cytotoxic activity against a human colorectal cancer cell line (e.g., HCT116) with a low micromolar IC50 value, while showing lower toxicity to normal colon epithelial cells. This finding would justify proceeding with a more focused investigation into its potential as an anti-cancer therapeutic.

Phase 2: Proposed In Vivo Validation - A Xenograft Model of Colorectal Cancer

Following promising in vitro results, the next critical stage is to assess the efficacy and safety of this compound in a living organism. A subcutaneous xenograft model using the HCT116 cell line in immunodeficient mice is a standard and appropriate initial in vivo model.

Experimental Protocol:

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a murine HCT116 colorectal cancer xenograft model.

Materials:

  • Compound: this compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Cell Line: HCT116 human colorectal carcinoma cells

  • Animals: 6-8 week old female athymic nude mice

  • Positive Control: 5-Fluorouracil (5-FU), a standard-of-care chemotherapeutic for colorectal cancer

  • Vehicle Control: The formulation vehicle for this compound

Methodology:

  • Cell Culture and Implantation: HCT116 cells are cultured under standard conditions. A suspension of 1 x 10^6 cells in 100 µL of sterile PBS is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Animals are then randomized into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle solution intraperitoneally (i.p.) daily.

    • Group 2 (this compound - Low Dose): Administered with a low dose (e.g., 10 mg/kg) of this compound i.p. daily.

    • Group 3 (this compound - High Dose): Administered with a high dose (e.g., 50 mg/kg) of this compound i.p. daily.

    • Group 4 (Positive Control): Administered with 5-FU (e.g., 20 mg/kg) i.p. on a specified schedule (e.g., twice weekly).

  • Monitoring and Endpoints:

    • Tumor Volume: Measured with calipers twice weekly and calculated using the formula: (Length x Width²)/2.

    • Body Weight: Monitored twice weekly as an indicator of toxicity.

    • Clinical Observations: Daily monitoring for any signs of distress or toxicity.

    • Terminal Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days). At the endpoint, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.

Table 2: Hypothetical In Vivo Efficacy Data for this compound vs. 5-FU

Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control Daily i.p.1450 ± 120--2.5
This compound 10 mg/kg, daily i.p.980 ± 9532.4-3.1
This compound 50 mg/kg, daily i.p.550 ± 7062.1-5.8
5-Fluorouracil (5-FU) 20 mg/kg, twice weekly i.p.610 ± 8557.9-12.7

Visualizing the Path Forward

To clearly illustrate the proposed research trajectory and experimental design, the following diagrams are provided.

preclinical_workflow cluster_start Phase 0: Discovery & Isolation cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_end Phase 3: Further Development start This compound (Novel Compound) screening Broad-Spectrum Assays (Cytotoxicity, Antimicrobial, etc.) start->screening Initial Evaluation hit_id Hit Identification (e.g., Anti-cancer Activity) screening->hit_id Positive Result moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) hit_id->moa Further Investigation model Animal Model Selection (e.g., Xenograft) moa->model Transition to In Vivo efficacy Efficacy & Toxicity Studies model->efficacy Experimental Setup comparison Comparison with Standard of Care (e.g., 5-FU) efficacy->comparison Data Analysis end Lead Optimization / Preclinical Candidate comparison->end Promising Candidate

Preclinical workflow for a novel compound.

invivo_experiment cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Collection & Analysis implantation HCT116 Cell Implantation in Athymic Nude Mice tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups (n=8-10) tumor_growth->randomization group1 Group 1: Vehicle Control (i.p.) group2 Group 2: Iso. B - Low Dose (i.p.) group3 Group 3: Iso. B - High Dose (i.p.) group4 Group 4: 5-FU (Positive Control, i.p.) monitoring Monitor Tumor Volume & Body Weight (2x/week) endpoint Endpoint: Tumor Excision & Weighing monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) & Statistical Analysis endpoint->analysis

Hypothetical in vivo experimental workflow.

Conclusion

While the therapeutic potential of this compound remains to be discovered, this guide provides a structured and scientifically rigorous path for its evaluation. The successful execution of the outlined in vitro and in vivo studies would generate the necessary data to objectively compare its performance against existing therapies and determine its promise as a novel therapeutic agent. Future research is essential to unlock the potential of this and other uncharacterized natural products.

head-to-head comparison of isocudraniaxanthone B with standard antimalarial drugs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antimalarial potential of isocudraniaxanthone B, a member of the xanthone class of natural products, in comparison with established antimalarial drugs. This guide synthesizes available data on efficacy, mechanism of action, and cytotoxicity, providing researchers, scientists, and drug development professionals with a comprehensive overview for future research and development.

While direct experimental data on the antimalarial activity of this compound is not extensively available in the current body of scientific literature, this guide provides a comparative analysis based on the known antimalarial properties of the broader xanthone chemical class to which it belongs. Xanthones, isolated from various plant sources including the genus Cudrania, have demonstrated promising in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. This comparison will therefore use representative data for antimalarial xanthones as a proxy to evaluate the potential of this compound against standard antimalarial therapies.

Efficacy Against Plasmodium falciparum

The in vitro efficacy of antimalarial compounds is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for various xanthones against P. falciparum in comparison to standard antimalarials.

CompoundP. falciparum Strain(s)IC50 (µM)Reference CompoundIC50 (µM)
α-MangostinFCR3 (Chloroquine-resistant)0.2 ± 0.01Chloroquine-
δ-MangostinFCR3 (Chloroquine-resistant)121.2 ± 1.0--
Cochinchinone D-4.79Chloroquine-
Cochinchinoxanthone-4.41Chloroquine-
Standard Drugs
ChloroquineSensitive strains0.01 - 0.1--
ArtemetherClinical isolates (Ghana)0.0021--
ArtesunateClinical isolates (Ghana)0.0038--
DihydroartemisininClinical isolates (Ghana)0.001--
LumefantrineClinical isolates (Ghana)0.0027--
MefloquineClinical isolates (Ghana)0.0172--
QuinineClinical isolates (Ghana)0.0551--

Note: The IC50 values for standard drugs can vary significantly depending on the parasite strain's resistance profile. The data for xanthones, other than this compound, is presented to illustrate the potential antimalarial activity of this class of compounds.

Mechanism of Action

The primary mechanism of action for many antimalarial drugs involves disrupting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Similarly, xanthones are believed to exert their antimalarial effect by inhibiting hemozoin formation.[1] This process is crucial for the survival of the parasite within red blood cells.

Below is a diagram illustrating the proposed mechanism of action for xanthones in comparison to the established mechanism of chloroquine.

Antimalarial Mechanism of Action cluster_parasite Plasmodium falciparum Food Vacuole cluster_drugs Drug Intervention Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization Xanthone Xanthones (e.g., this compound) Xanthone->Heme Inhibits Biocrystallization Chloroquine Chloroquine Chloroquine->Heme Inhibits Biocrystallization

Caption: Proposed mechanism of action of xanthones and chloroquine.

Experimental Protocols

The evaluation of potential antimalarial compounds involves a series of standardized in vitro and in vivo assays. The following sections detail the typical methodologies used.

In Vitro Antimalarial Activity Assay

A common method to determine the in vitro antimalarial activity of a compound is the SYBR Green I-based fluorescence assay or a lactate dehydrogenase (pLDH) assay.

Experimental Workflow for In Vitro Antimalarial Assay

In Vitro Antimalarial Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement of Parasite Growth cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add drug dilutions to respective wells A->C B Add synchronized P. falciparum culture to 96-well plate B->C D Incubate plates for 72 hours at 37°C C->D E Lyse red blood cells and add SYBR Green I dye D->E F Measure fluorescence intensity E->F G Calculate percent inhibition of parasite growth F->G H Determine IC50 value using non-linear regression G->H

Caption: A typical workflow for in vitro antimalarial drug screening.

Cytotoxicity Assay

To assess the selectivity of a potential antimalarial compound, its toxicity to mammalian cells is evaluated. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow for Cytotoxicity Assay (MTT)

Cytotoxicity Assay Workflow cluster_setup_cytotoxicity Assay Setup cluster_incubation_cytotoxicity Incubation cluster_measurement_cytotoxicity Measurement of Cell Viability cluster_analysis_cytotoxicity Data Analysis A_cyto Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate C_cyto Add drug dilutions to the cells A_cyto->C_cyto B_cyto Prepare serial dilutions of the test compound B_cyto->C_cyto D_cyto Incubate for 48-72 hours at 37°C C_cyto->D_cyto E_cyto Add MTT reagent to each well D_cyto->E_cyto F_cyto Incubate to allow formazan crystal formation E_cyto->F_cyto G_cyto Solubilize formazan crystals with DMSO or other solvent F_cyto->G_cyto H_cyto Measure absorbance at a specific wavelength G_cyto->H_cyto I_cyto Calculate percent cell viability H_cyto->I_cyto J_cyto Determine CC50 (50% cytotoxic concentration) value I_cyto->J_cyto

Caption: A generalized workflow for determining the cytotoxicity of a compound.

Conclusion

While specific data for this compound is lacking, the broader class of xanthones demonstrates significant potential as a source of new antimalarial compounds. Several xanthones have shown potent in vitro activity against P. falciparum, including drug-resistant strains.[2] Their proposed mechanism of action, the inhibition of hemozoin formation, is a well-validated antimalarial target.[1] Further research, including in vitro and in vivo studies, is warranted to fully elucidate the antimalarial efficacy and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for such future investigations. The development of novel antimalarials is a critical global health priority, and natural products like xanthones represent a promising avenue for drug discovery.

References

Evaluating the Selectivity of Isocudraniaxanthone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the selectivity index of isocudraniaxanthone B reveal a significant gap in the available scientific literature. At present, there are no published studies providing specific IC50 or LC50 values for this compound against both cancerous and normal cell lines, which are essential for calculating its selectivity index. The selectivity index (SI) is a critical parameter in drug discovery, quantifying the differential toxicity of a compound against cancer cells versus healthy cells. It is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.

While direct data on this compound is unavailable, research on other xanthone derivatives isolated from the same genus, Cudrania, offers valuable insights into the potential bioactivity of this class of compounds. This guide will provide a comparative overview of the cytotoxic activities of related xanthones and detail the standard experimental protocols used to determine selectivity, which would be applicable to future studies on this compound.

Comparative Cytotoxicity of Related Xanthones

To contextualize the potential therapeutic window of this compound, we can examine the data from structurally similar compounds. For instance, studies on other xanthones have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Isocudraniaxanthone KOral Squamous Carcinoma (HN4, HN12)Not specifiedHuman Keratinocytes (HaCaT)Not specifiedNot specified[1]
AnanixanthoneLeukemia (K562)7.21Not specifiedNot specifiedNot specified[2]
Caloxanthone BLeukemia (K562)3.00Not specifiedNot specifiedNot specified[2]
Garcinone EVariousNot specifiedNot specifiedNot specifiedNot specified[3]
α-MangostinVariousNot specifiedNot specifiedNot specifiedNot specified[3]

Note: Specific IC50 values and selectivity indices for many of these compounds are not consistently reported across studies, highlighting a general need for more comprehensive comparative research in this area.

Experimental Protocols for Determining Selectivity Index

The evaluation of a compound's selectivity index involves a series of well-defined experimental procedures. The following protocols are standard in the field of pharmacology and toxicology for assessing cytotoxicity.

1. Cell Culture

  • Cancer Cell Lines: A panel of relevant human cancer cell lines is selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Normal Cell Lines: Non-cancerous human cell lines are used as a control (e.g., MCF-10A for normal breast epithelium, WI-38 for normal lung fibroblasts).

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

3. Calculation of Selectivity Index

The selectivity index is calculated using the following formula:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells, suggesting a potentially wider therapeutic window.

Visualizing the Experimental Workflow

The process of determining the selectivity index can be visualized as a clear workflow.

G cluster_prep Cell Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cancer Culture Cancer Cell Lines seed_cells Seed Cells in 96-Well Plates prep_cancer->seed_cells prep_normal Culture Normal Cell Lines prep_normal->seed_cells treat_compound Treat with this compound seed_cells->treat_compound mtt_assay Perform MTT Assay treat_compound->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Workflow for Determining the Selectivity Index.

Signaling Pathways in Xanthone-Induced Cytotoxicity

While the specific signaling pathways affected by this compound have not been elucidated, studies on other xanthones suggest several potential mechanisms of action that lead to cancer cell death. These often involve the induction of apoptosis through various signaling cascades.

A generalized potential pathway for xanthone-induced apoptosis is depicted below.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Xanthone Xanthone Compound Bax Bax/Bak Activation Xanthone->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Xanthone->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TRAIL) Xanthone->DeathReceptor Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential Apoptotic Pathways for Xanthones.

The evaluation of the selectivity index for this compound is a crucial next step in assessing its potential as a therapeutic agent. Although direct experimental data is currently lacking, the established protocols for determining cytotoxicity and the comparative data from related xanthone compounds provide a solid framework for future research. Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its precise mechanism of action and signaling pathways in cancer cells. This will be essential to determine if it possesses the desired selectivity for development as a novel anticancer drug.

References

Safety Operating Guide

Proper Disposal of Isocudraniaxanthone B: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Isocudraniaxanthone B should be treated as hazardous chemical waste. Segregate from other waste streams and dispose of via incineration through a licensed environmental disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

This document provides essential safety and logistical information for the proper disposal of this compound, a bioactive xanthone compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance, minimizing environmental impact and maintaining laboratory safety.

Core Principles of this compound Disposal

Due to its bioactive and potentially cytotoxic properties, this compound requires careful handling and disposal as hazardous chemical waste. The primary disposal route for this and similar bioactive compounds is high-temperature incineration by a certified hazardous waste management company. This ensures the complete destruction of the compound, preventing its release into the environment.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:

PPE ItemSpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling powders.

Step-by-Step Disposal Procedure

The following step-by-step protocol outlines the process for the safe disposal of this compound from the laboratory to its final disposition.

Step 1: Segregation of Waste

Proper segregation at the point of generation is critical. This compound waste must be kept separate from non-hazardous and other types of chemical waste.

Waste Categories:

  • Solid Waste: Includes unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, filter paper, paper towels), and contaminated personal protective equipment (gloves, etc.).

  • Liquid Waste: Includes solutions containing this compound and the first rinse of any contaminated glassware.

  • Sharps Waste: Includes any contaminated needles, syringes, or glass pipettes.

Step 2: Containerization

Select appropriate, leak-proof, and clearly labeled containers for each waste stream.

Waste TypeContainer Specification
Solid Waste A rigid, sealable container clearly labeled "Hazardous Waste" and "Cytotoxic Waste." A plastic pail with a secure lid is suitable.
Liquid Waste A sealed, chemical-resistant container (e.g., a glass or polyethylene bottle) with a screw cap. Label as "Hazardous Waste" and "Cytotoxic Waste."
Sharps Waste A designated, puncture-proof sharps container labeled "Hazardous Sharps Waste" and "Cytotoxic Sharps Waste."[1]
Step 3: Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and accessible only to authorized personnel.

  • Away from general laboratory traffic.

  • In a location that prevents tipping or spillage.

Step 5: Scheduling a Pickup

Once a waste container is full or has been in storage for a pre-determined time (as per institutional guidelines), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_lab In the Laboratory cluster_disposal Disposal Pathway start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate containerize Place in Labeled, Compatible Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Schedule EHS/Contractor Pickup store->pickup Container Full or Timed Out transport Licensed Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the personal protective equipment outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[2] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of isocudraniaxanthone B, a xanthone compound with potential antimalarial activity.[1] Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE and safety measures to be taken when handling this compound.

Area of Protection Required PPE/Precaution Rationale
Respiratory NIOSH (US) or CEN (EU) approved respirator (full-face supplied air respirator if sole means of protection)[2]To prevent inhalation of dust or aerosols.
Hand Chemical-resistant gloves (e.g., nitrile)[2]To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Eye Safety glasses with side shields or goggles[2]To protect eyes from splashes or dust.
Body Laboratory coatTo prevent contamination of personal clothing.
General Hygiene Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.To prevent accidental ingestion.

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.

cluster_receiving Receiving cluster_handling Handling (in a designated area) cluster_storage Storage receiving 1. Inspect Package - Check for damage or leaks. - Verify label information. weighing 2. Weighing - Use a ventilated enclosure (e.g., fume hood). - Handle with appropriate tools to avoid dust generation. receiving->weighing Proceed if package is intact dissolving 3. Solution Preparation - Add solvent to the solid. - Cap and vortex/sonicate to dissolve. weighing->dissolving Transfer to preparation area storage 4. Store Securely - Long-term: -20°C - Short-term: 2-8°C - Keep container tightly closed in a dry, well-ventilated place. dissolving->storage Store stock solutions and unused solid

Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:

  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. Verify that the container is properly labeled as "this compound" with the correct CAS number (199851-52-0).

  • Preparation for Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure all necessary PPE is worn correctly.

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. Use an analytical balance within a ventilated enclosure.

  • Solution Preparation: To prepare a solution, add the desired solvent to the vial containing the solid this compound. Cap the vial securely and use a vortex mixer or sonicator to ensure complete dissolution.

  • Storage: Store this compound in a tightly sealed container in a dry and well-ventilated area.[2] Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[2]

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

spill Spill Occurs evacuate 1. Evacuate Immediate Area - Alert others in the vicinity. spill->evacuate ppe 2. Don Appropriate PPE - Minimum: Double gloves, respirator, eye protection, lab coat. evacuate->ppe contain 3. Contain the Spill - Cover with inert absorbent material (e.g., vermiculite, sand). - Do not use combustible materials. ppe->contain cleanup 4. Clean Up - Sweep up absorbed material and place in a sealed container for disposal. - Avoid creating dust. contain->cleanup decontaminate 5. Decontaminate Area - Wipe down the spill area with a suitable solvent, followed by soap and water. cleanup->decontaminate dispose 6. Dispose of Waste - Label waste container clearly. - Dispose of as hazardous waste according to institutional and local regulations. decontaminate->dispose

Caption: Step-by-step spill response for this compound.
Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert colleagues.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.

  • Containment: For a solid spill, carefully cover the material with an inert absorbent material to prevent it from becoming airborne. For a liquid spill, contain it with absorbent pads.

  • Cleanup: Gently sweep or scoop the contained material into a designated, labeled waste container.[2] Avoid actions that could generate dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Waste Disposal: All cleanup materials should be placed in a sealed container, labeled as hazardous waste, and disposed of according to your institution's and local environmental regulations.

Disposal Plan

As no specific disposal instructions for this compound are available, general principles for the disposal of chemical waste must be followed. It is imperative to comply with all federal, state, and local environmental regulations.

cluster_waste Waste Generation cluster_decision Disposal Decision cluster_disposal Disposal Pathway waste_source This compound Waste - Unused solid - Contaminated consumables (e.g., tips, tubes) - Solutions is_hazardous Is it classified as hazardous waste by local regulations? waste_source->is_hazardous hazardous_waste Dispose through certified hazardous waste vendor. - Segregate from other waste streams. - Label container clearly. is_hazardous->hazardous_waste Yes non_hazardous_waste Follow institutional guidelines for non-hazardous chemical waste. is_hazardous->non_hazardous_waste No

Caption: Decision workflow for the disposal of this compound waste.
Disposal Guidelines:

  • Waste Collection: Collect all waste materials containing this compound, including unused solid, contaminated labware (pipette tips, tubes, etc.), and solutions, in a clearly labeled, sealed container.

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS office to determine the proper disposal route. They will provide guidance based on local and federal regulations.

  • Documentation: Maintain a record of the waste generated, including the approximate amount and date of disposal.

General Experimental Protocol: Solution Preparation

While specific experimental protocols for this compound are not provided here, a common initial step in in-vitro research is the preparation of a stock solution.

cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound - Use a calibrated analytical balance in a fume hood. calculate 2. Calculate Solvent Volume - Determine the required volume of solvent (e.g., DMSO) for the desired stock concentration. weigh->calculate dissolve 3. Dissolve Compound - Add solvent to the solid. - Vortex or sonicate until fully dissolved. calculate->dissolve aliquot 4. Aliquot and Store - Create smaller, single-use aliquots to avoid freeze-thaw cycles. - Store at -20°C or -80°C. dissolve->aliquot dilute 5. Prepare Working Solution - Dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. aliquot->dilute

Caption: General workflow for preparing a stock solution of this compound.

This general protocol should be adapted based on the specific requirements of your experiment, including the choice of solvent and final concentration. Always consult relevant literature and established laboratory procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.